molecular formula C13H14N2O B186610 (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine CAS No. 154237-17-9

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine

Cat. No.: B186610
CAS No.: 154237-17-9
M. Wt: 214.26 g/mol
InChI Key: ZJLOYPZGDCNJNB-UHFFFAOYSA-N
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Description

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. Its structure incorporates a pyridine ring, a common feature in many pharmacologically active molecules, linked to a methoxyphenyl group and a functional methanamine side chain. This scaffold is recognized for its potential as a building block in the synthesis of more complex molecules for biological evaluation. The core structure of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine is representative of a class of compounds studied for their potential in structure-activity relationship (SAR) campaigns. Research on analogous pyridine- and aniline-containing compounds has demonstrated their utility in developing agents with selective activity against specific cancer cell lines . Furthermore, the pyridin-3-ylmethanamine moiety is a key structural component in published compounds investigated as inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis . The specific substitution pattern on the phenyl and pyridine rings is critical for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are essential parameters in lead optimization processes . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

[5-(4-methoxyphenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-4-2-11(3-5-13)12-6-10(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLOYPZGDCNJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622289
Record name 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154237-17-9
Record name 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Properties

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine is a disubstituted pyridine derivative featuring a 4-methoxyphenyl group at the C5 position and a methanamine group at the C3 position. This unique arrangement of a flexible, basic aminomethyl group and a more rigid, electron-donating aryl substituent suggests its potential for specific interactions with biological targets.

The chemical structure is as follows:

Table 1: Predicted Physicochemical Properties of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine

PropertyValueSource
Molecular Formula C13H14N2O(Predicted)
Molecular Weight 214.26 g/mol (Predicted)
XLogP3 1.9(Predicted)
Hydrogen Bond Donor Count 2(Predicted)
Hydrogen Bond Acceptor Count 3(Predicted)
Rotatable Bond Count 3(Predicted)
Topological Polar Surface Area 51.2 Ų(Predicted)
pKa (most basic) ~8.5 (Predicted for the aminomethyl group)(Predicted)

Note: The properties listed above are predicted using computational models due to the absence of experimental data for this specific molecule.

Proposed Synthetic Pathway

The synthesis of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine can be approached through a multi-step pathway, commencing with a commercially available starting material, 5-bromo-3-cyanopyridine. The proposed route involves a Suzuki-Miyaura cross-coupling reaction to introduce the 4-methoxyphenyl moiety, followed by the reduction of the nitrile group to the desired aminomethyl functionality.

Synthetic Workflow Diagram

Synthesis_Workflow A 5-Bromo-3-cyanopyridine C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B 4-Methoxyphenylboronic acid B->C D 5-(4-Methoxyphenyl)-3-cyanopyridine C->D C-C bond formation E Reduction (e.g., H2/Raney Ni or LAH) D->E Nitrile reduction F (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine E->F

Caption: Proposed two-step synthesis of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(4-Methoxyphenyl)-3-cyanopyridine via Suzuki-Miyaura Coupling

This step focuses on the palladium-catalyzed cross-coupling of 5-bromo-3-cyanopyridine with 4-methoxyphenylboronic acid. The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids.

  • Rationale for Experimental Choices:

    • Catalyst: A palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand, is chosen for its high efficiency in C-C bond formation.

    • Base: An aqueous solution of a base like sodium carbonate or potassium carbonate is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.

    • Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is often employed to dissolve both the organic and inorganic reagents.

  • Protocol:

    • To a reaction vessel, add 5-bromo-3-cyanopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

    • The vessel is purged with an inert gas (e.g., argon or nitrogen).

    • A degassed solvent mixture of toluene, ethanol, and an aqueous solution of Na2CO3 (2 M) is added.

    • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield 5-(4-methoxyphenyl)-3-cyanopyridine.

Step 2: Reduction of 5-(4-Methoxyphenyl)-3-cyanopyridine to (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine

The final step involves the reduction of the nitrile functional group to a primary amine. This can be achieved through catalytic hydrogenation or with a chemical reducing agent.

  • Rationale for Experimental Choices:

    • Catalytic Hydrogenation: This method, using hydrogen gas and a catalyst like Raney Nickel, is a clean and efficient way to reduce nitriles. Raney Nickel is often preferred over palladium on carbon for substrates containing aromatic halides to avoid dehalogenation, although in this case, the aryl group is already installed.[1]

    • Chemical Reduction: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines. However, it requires anhydrous conditions and careful handling.

  • Protocol (Catalytic Hydrogenation):

    • The intermediate, 5-(4-methoxyphenyl)-3-cyanopyridine, is dissolved in a suitable solvent such as ethanol or methanol.

    • A catalytic amount of Raney Nickel (as a slurry in the solvent) is added to the solution.

    • The reaction vessel is placed in a hydrogenation apparatus and purged with hydrogen gas.

    • The reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature or with gentle heating until the reaction is complete (monitored by the cessation of hydrogen uptake or by LC-MS).

    • The catalyst is carefully filtered off through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the crude (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine.

    • Further purification can be achieved by recrystallization or column chromatography.

Potential Biological Activity and Therapeutic Relevance

While there is no specific biological data for (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine, the structural motifs present in the molecule are found in a variety of biologically active compounds.

  • 3,5-Disubstituted Pyridines: This scaffold is recognized for its therapeutic potential. For instance, certain 3,5-disubstituted pyridines have demonstrated potent activity against drug-resistant Mycobacterium tuberculosis.[2][3] Others have been investigated as antimicrobial agents.[4] The substitution pattern allows for the presentation of functional groups in a specific spatial orientation, which can be crucial for target binding.

  • 4-Methoxyphenylpyridine Moiety: Compounds containing a 4-methoxyphenylpyridine core have been explored for various pharmacological applications. They have been investigated as inhibitors of mitochondrial function and have shown potential in the context of neurological disorders.[5] Additionally, this moiety is a key building block in the synthesis of compounds with anti-inflammatory and anti-cancer properties.[6] The methoxy group can participate in hydrogen bonding and its electronic properties can influence the overall binding affinity of the molecule.

  • Aminomethylpyridine Scaffold: The aminomethylpyridine group is a common feature in medicinal chemistry. It provides a basic center that can engage in ionic interactions with biological targets and can also act as a hydrogen bond donor.

Given the combination of these structural features, (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine could be a valuable candidate for screening in various therapeutic areas, including but not limited to:

  • Oncology: The anti-cancer potential of related structures suggests this could be a fruitful area of investigation.

  • Infectious Diseases: The documented activity of 3,5-disubstituted pyridines against tuberculosis warrants exploration of this compound's antimicrobial properties.

  • Neuroscience: The presence of the 4-methoxyphenylpyridine moiety suggests potential activity in the central nervous system.

Conclusion

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine represents a novel chemical entity with potential for applications in drug discovery. Although not commercially available, a plausible and efficient synthetic route has been proposed, leveraging well-established synthetic methodologies. The structural features of this molecule suggest that it may possess interesting biological activities, and its synthesis and subsequent biological evaluation are warranted to explore its full therapeutic potential. This guide provides a foundational framework for researchers interested in the synthesis and investigation of this and structurally related compounds.

References

  • MDPI. (2024, December 19). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N 4 -Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Retrieved from [Link]

  • Taylor & Francis Online. (2024, October 3). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Retrieved from [Link]

  • PubMed. (1995, July). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2025, December 9). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2005, November 1). Reductive desulfurization of 3-cyano-2-methylthiopyridines under the action of Raney nickel. Retrieved from [Link]

  • Taylor & Francis Online. (2024, October 3). Full article: 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Retrieved from [Link]

  • PubMed. (2025, January 15). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. Retrieved from [Link]

  • Thieme Connect. Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

  • ACS Publications. Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2003, March 20). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • LOCKSS. (2012, April 27). *EXPEDIENT N-ARYLATION FOR THE SYNTHESIS OF 2-ARYLAMINO-3-CYANOPYRIDINES USING IONIC COPPER(I) COMPLEX AS A CATALYST Min Zhang,**. Retrieved from [Link]

  • ChemRxiv. Unveiling Extreme Photoreduction Potentials of Donor-Acceptor Cy- anoarenes to Access Aryl Radicals from Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025, December 22). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives | Request PDF. Retrieved from [Link]

  • wanfangdata.com.cn. A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents | Request PDF. Retrieved from [Link]

  • PubChem. 5-Bromonicotinonitrile. Retrieved from [Link]

  • PMC. Synthesis, antioxidant and antitumoral activities of 5′-arylchalcogeno-3-aminothymidine (ACAT) derivatives. Retrieved from [Link]

  • ResearchGate. Photoredox‐catalyzed alkylation of cyanopyridines with pinacol boronic esters.. Retrieved from [Link]

  • Google Patents. CN1051304C - Method for preparing nicotine aldehyde aqueous solution.
  • MDPI. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • ResearchGate. 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Arkivoc. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]

  • ResearchGate. Pyridine core containing drugs with their biological activities.. Retrieved from [Link]

  • PMC. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

Sources

Molecular weight and formula of 5-(4-methoxyphenyl)pyridine-3-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Metrics[1][2][3]

This section establishes the definitive chemical identity of 5-(4-methoxyphenyl)pyridine-3-methanamine . As a biaryl pyridine scaffold featuring a primary amine linker, this molecule represents a critical "fragment-like" building block often utilized in the design of kinase inhibitors (e.g., targeting PI3K or MAPK pathways) and GPCR ligands.

Molecular Data
PropertyValueNotes
IUPAC Name 1-[5-(4-methoxyphenyl)pyridin-3-yl]methanaminePreferred IUPAC nomenclature
Molecular Formula C₁₃H₁₄N₂O Confirmed via atomic summation
Molecular Weight 214.26 g/mol Monoisotopic Mass: 214.1106 Da
SMILES COc1ccc(cc1)-c2cncc(CN)c2Canonical representation
CAS Registry Not widely indexedTreat as Novel/Make-on-Demand
Elemental Analysis (Calculated)
  • Carbon (C): 72.87%

  • Hydrogen (H): 6.59%

  • Nitrogen (N): 13.07%

  • Oxygen (O): 7.47%

Structural Analysis & Physicochemical Profile

Understanding the electronic and steric environment of this molecule is prerequisite to its application in medicinal chemistry.

Pharmacophore Features

The molecule consists of three distinct pharmacophoric elements:

  • The Pyridine Core: Acts as a scaffold and a hydrogen bond acceptor (HBA) via the ring nitrogen. The 3,5-substitution pattern creates a "meta-like" geometry, angling the substituents at approximately 120°.

  • The Methanamine Tail: A flexible, basic primary amine (

    
    ). At physiological pH (7.4), this group will be predominantly protonated (
    
    
    
    ), providing a key ionic interaction point for aspartate/glutamate residues in protein binding pockets.
  • The Anisole Moiety: The 4-methoxyphenyl group provides lipophilic bulk and a weak HBA (methoxy oxygen). The para-methoxy group is a classic metabolic soft spot (O-demethylation).

Predicted Properties (In Silico)
  • cLogP: ~1.8 (Moderate lipophilicity, favorable for CNS penetration if optimized).

  • Topological Polar Surface Area (TPSA): ~48 Ų (Well within the <140 Ų limit for oral bioavailability).

  • Rotatable Bonds: 3 (High structural rigidity).

Synthetic Methodology: Suzuki-Miyaura Coupling[5]

The most robust route to synthesize 5-(4-methoxyphenyl)pyridine-3-methanamine is via a palladium-catalyzed cross-coupling reaction. Direct coupling on the free amine is possible but often results in diminished yields due to catalyst coordination. Therefore, a Boc-protection strategy is recommended.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond.

  • Fragment A: (5-bromopyridin-3-yl)methanamine (protected as N-Boc).

  • Fragment B: 4-methoxyphenylboronic acid.

Workflow Diagram (DOT)

SynthesisPath Start 5-bromo-3- (aminomethyl)pyridine Step1 Protection (Boc2O, TEA) Start->Step1 Inter1 Intermediate 1: N-Boc-5-bromo-3- (aminomethyl)pyridine Step1->Inter1 Step2 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Inter1->Step2 Reagent 4-methoxyphenyl- boronic acid Reagent->Step2 Inter2 Intermediate 2: N-Boc-Product Step2->Inter2 Step3 Deprotection TFA/DCM or HCl/Dioxane Inter2->Step3 Final Final Product: 5-(4-methoxyphenyl) pyridine-3-methanamine Step3->Final

Caption: Three-step synthetic pathway utilizing Boc-protection to prevent catalyst poisoning during the critical Suzuki cross-coupling step.

Detailed Protocol
Step 1: Protection of the Amine
  • Dissolve 5-bromo-3-(aminomethyl)pyridine (1.0 eq) in DCM.

  • Add Triethylamine (TEA, 1.5 eq) followed by Di-tert-butyl dicarbonate (

    
    , 1.1 eq).
    
  • Stir at RT for 4 hours. Wash with water/brine, dry over

    
    , and concentrate.
    
  • Checkpoint: Verify formation of Intermediate 1 via TLC (shift in Rf, loss of ninhydrin activity).

Step 2: Suzuki-Miyaura Cross-Coupling
  • Reactants: Intermediate 1 (1.0 eq) + 4-methoxyphenylboronic acid (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reactants and catalyst in a pressure vial under Argon.

    • Add solvent and base.[1]

    • Heat to 90°C for 12 hours.

    • Filter through Celite to remove Palladium black.

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection
  • Dissolve Intermediate 2 in DCM.

  • Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM).

  • Stir for 2 hours.

  • Concentrate in vacuo.[1]

  • Critical Step: The product will be a TFA salt. To obtain the free base, redissolve in DCM and wash with saturated

    
    .
    

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR, 400 MHz, )
  • 
     8.5 - 8.8 ppm (2H):  Pyridine protons (positions 2 and 6). Characteristic deshielding due to the nitrogen ring.
    
  • 
     7.8 ppm (1H):  Pyridine proton (position 4).
    
  • 
     7.5 ppm (2H, d):  Phenyl protons (ortho to pyridine).
    
  • 
     7.0 ppm (2H, d):  Phenyl protons (ortho to methoxy).
    
  • 
     3.9 ppm (2H, s):  Benzylic methylene (
    
    
    
    ).
  • 
     3.8 ppm (3H, s):  Methoxy group (
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Target Ion:

    
    
    
  • Expected m/z: 215.12

  • Fragmentation Pattern: Look for loss of

    
     (17 Da) or loss of the methoxy radical depending on ionization energy.
    

Handling & Stability

  • Storage: Store at -20°C. The free amine is hygroscopic and sensitive to atmospheric

    
     (forming carbamates). Store under nitrogen or argon.
    
  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless converted to the hydrochloride salt.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • PubChem Compound Summary. "4-Methoxyphenylboronic acid (CAS 5720-07-0)." National Center for Biotechnology Information.

  • Li, J. J. (2014). "Suzuki–Miyaura Coupling." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.

Sources

Technical Whitepaper: Therapeutic Potential of 5-Aryl-3-Picolylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Evolution

The therapeutic landscape for Rho-associated protein kinase (ROCK) inhibition has historically been dominated by isoquinoline-based scaffolds, exemplified by Fasudil and the more recent Ripasudil (K-115) . While clinically successful for glaucoma, isoquinolines often suffer from limited isoform selectivity (ROCK1 vs. ROCK2) and off-target hypotension due to systemic vasodilation.

The 5-aryl-3-picolylamine scaffold represents a critical bioisosteric evolution. By "opening" the isoquinoline ring system, this scaffold retains the critical pharmacophore required for ATP-competitive inhibition while introducing a rotatable axis at the C5-position. This structural flexibility allows for:

  • Enhanced Selectivity: The 5-aryl moiety can be tuned to access the hydrophobic back-pocket (Gatekeeper region), improving selectivity against homologous kinases like PKA and PKC.

  • Physicochemical Tuning: The picolylamine core offers a lower logP and distinct pKa profile compared to the fused isoquinoline, potentially improving aqueous solubility and reducing blood-brain barrier (BBB) efflux for CNS applications.

This guide details the structural rationale, synthesis, and validation protocols for this promising scaffold.

Structural Biology & Mechanism of Action

The Pharmacophore

The 5-aryl-3-picolylamine scaffold functions as a Type I ATP-competitive inhibitor.

  • Hinge Binding: The pyridine nitrogen and the exocyclic primary amine (3-aminomethyl group) form a bidentate hydrogen bond network with the hinge region amino acids (typically Met156 and Glu154 in ROCK1).

  • Hydrophobic Clamp (The 5-Aryl Vector): The aryl group at the 5-position is the selectivity driver. It projects into the hydrophobic pocket adjacent to the ATP binding site. Substitution here (e.g., with indoles, substituted phenyls) dictates the potency and residence time.

Signaling Pathway Visualization

ROCK acts as a central regulator of the actin cytoskeleton.[1] Inhibition leads to reduced phosphorylation of Myosin Light Chain (MLC), causing stress fiber disassembly. In the eye, this relaxes the Trabecular Meshwork (TM), increasing aqueous humor outflow.[2]

ROCK_Pathway GPCR GPCR Agonist (LPA/S1P) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor 5-Aryl-3-Picolylamine (Inhibitor) Inhibitor->ROCK Blocks ATP Binding MBS->MLC Dephosphorylation (Blocked) P_MLC p-MLC (Phosphorylated) MLC->P_MLC Kinase Activity Actin Actomyosin Contraction P_MLC->Actin Cross-bridge Cycling Physio IOP Elevation / Neurite Retraction Actin->Physio Cellular Effect

Caption: Figure 1.[3] Mechanism of ROCK signaling and intervention point.[1][4][5] The scaffold blocks the ATP-binding pocket, preventing MLC phosphorylation and downstream cytoskeletal contraction.

Medicinal Chemistry & Synthesis[6][7][8][9]

Structure-Activity Relationship (SAR)

The following table summarizes the impact of substitutions on the 5-aryl-3-picolylamine core based on aggregate literature data for ROCK inhibitors.

R-Group (5-Position)Potency (ROCK II)Selectivity (vs. PKA)Notes
Phenyl (Unsubstituted) Moderate (

nM)
LowBaseline scaffold; lacks hydrophobic fill.
4-Fluoro-phenyl High (

nM)
ModerateMetabolic stability improved; mimics Ripasudil.
Indole-5-yl Very High (

nM)
HighIndole NH forms additional H-bond in back pocket.
Pyridine-4-yl LowLowPolarity clash in hydrophobic pocket.
3-Methoxy-phenyl High (

nM)
HighMethoxy group engages gatekeeper residues.
Validated Synthetic Protocol

The most robust route to 5-aryl-3-picolylamines utilizes a Suzuki-Miyaura coupling on a brominated precursor, followed by nitrile reduction.

Step-by-Step Methodology:

  • Starting Material: 5-bromo-3-cyanopyridine (CAS: 113118-81-3).

  • Step A: Suzuki Coupling

    • Reagents: 5-bromo-3-cyanopyridine (1.0 eq), Arylboronic acid (1.2 eq),

      
       (0.05 eq), 
      
      
      
      (2.0 eq).
    • Solvent: 1,4-Dioxane/Water (4:1).

    • Conditions: Degas, heat to 90°C for 4-12 hours under

      
      .
      
    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      . Purify via flash chromatography (Hexane/EtOAc).
      
    • Checkpoint: Verify intermediate via LC-MS (Target: M+1 of biaryl nitrile).

  • Step B: Nitrile Reduction

    • Reagents: Biaryl nitrile intermediate (1.0 eq),

      
       (2.0 eq), 
      
      
      
      (10.0 eq).
    • Solvent: Methanol (0°C to RT).

    • Mechanism: In situ generation of cobalt boride, a selective reducing agent for nitriles to primary amines.

    • Workup: Quench with 1N HCl (carefully), basify with

      
      , extract with DCM.
      
    • Purification: Reverse-phase HPLC (0.1% Formic acid in Water/MeCN) is recommended due to the polarity of the free amine.

Synthesis_Workflow Start 5-bromo-3-cyanopyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Suzuki Inter 5-Aryl-3-cyanopyridine Suzuki->Inter Red Reduction (CoCl2 / NaBH4) Inter->Red Final 5-Aryl-3-picolylamine Red->Final

Caption: Figure 2.[1][6] Synthetic route for the generation of 5-aryl-3-picolylamine libraries.

In Vitro Validation: ADP-Glo Kinase Assay

To validate the therapeutic potential, a robust biochemical assay is required. The ADP-Glo™ (Promega) platform is the industry standard for kinase screening.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[5][7]

  • Kinase Reaction: ATP + Substrate

    
     ADP + Phospho-Substrate.
    
  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

  • Detection Reagent: Converts ADP back to ATP, which drives a luciferase/luciferin reaction. Luminescence

    
     Kinase Activity.
    
Protocol
  • Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • Enzyme: Recombinant human ROCK1 (aa 17-535) or ROCK2 (aa 5-554). Final conc: 2-5 ng/well.

  • Substrate: S6K substrate peptide (Long S6K). Final conc: 20

    
    M.
    
  • ATP:

    
    M (near 
    
    
    
    to ensure competitive inhibition sensitivity).

Workflow:

  • Dispense 2

    
    L of compound (in 1% DMSO) into 384-well white plates.
    
  • Add 2

    
    L of Enzyme solution. Incubate 10 min (RT).
    
  • Add 2

    
    L of Substrate/ATP mix to initiate.[5][7]
    
  • Incubate 60 min at RT.

  • Add 5

    
    L ADP-Glo Reagent .[5][7] Incubate 40 min (depletes ATP).[7]
    
  • Add 10

    
    L Kinase Detection Reagent .[5][7] Incubate 30 min (converts ADP 
    
    
    
    ATP
    
    
    Light).
  • Read Luminescence (Integration: 0.5s).

Data Analysis: Calculate % Inhibition:



Fit data to a 4-parameter logistic equation to determine 

.

Therapeutic Applications & Translational Potential[3][11]

Glaucoma (Ophthalmology)
  • Mechanism: Relaxation of the Trabecular Meshwork (TM) via ROCK inhibition increases conventional outflow.[4][8]

  • Advantage of Scaffold: 5-aryl-3-picolylamines can be designed with high hydrolytic stability for topical formulation. The 3-aminomethyl group provides high water solubility (as a hydrochloride salt), essential for eye drops.

  • Benchmark: Must show non-inferiority to Ripasudil (0.4%) in IOP reduction (typically -3 to -5 mmHg).

CNS Regeneration
  • Mechanism: ROCK activation causes growth cone collapse. Inhibition promotes axon regeneration following spinal cord injury.

  • Advantage of Scaffold: The lower molecular weight and tunable lipophilicity (via the 5-aryl group) allow for better Blood-Brain Barrier (BBB) penetration compared to bulky fused-ring systems.

References

  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors: a patent review (2014–2016)." Expert Opinion on Therapeutic Patents, 2016.

  • Tanihara, H., et al. "Ripasudil (K-115), a Rho kinase inhibitor, in the treatment of glaucoma and ocular hypertension." JAMA Ophthalmology, 2014.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[5] Promega Protocols, 2023.

  • Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016.

  • Doe, C., et al. "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics, 2007.

Sources

Methodological & Application

Application Note: Optimized Synthesis of Pyridine Methanamines via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The synthesis of pyridine methanamines (pyridyl-CH₂-NH-R) is a cornerstone transformation in medicinal chemistry, serving as a critical entry point for generating diverse nitrogen-containing scaffolds found in antihistamines, analgesics, and kinase inhibitors. While reductive amination is a textbook reaction, the pyridine moiety introduces specific electronic and steric challenges—namely, the electron-deficient nature of the ring, the basicity of the heterocyclic nitrogen, and the propensity of pyridine carboxaldehydes (particularly the 2-isomer) to form stable hydrates.

This Application Note provides a rigorous, field-proven methodology for the reductive amination of pyridine carboxaldehydes with primary and secondary amines. We prioritize the Sodium Triacetoxyborohydride (STAB) protocol due to its superior chemoselectivity and safety profile compared to cyanoborohydrides.

Critical Mechanistic Considerations
  • Chemoselectivity: The success of this reaction hinges on the reducing agent's ability to discriminate between the aldehyde precursor and the iminium intermediate.[1] STAB (

    
    ) is less basic and sterically bulkier than Sodium Borohydride (
    
    
    
    ), making it kinetically slow to reduce aldehydes but rapid in reducing the more electrophilic iminium ions.
  • The Role of Acid Catalysis: Pyridine rings are

    
    -deficient. To facilitate imine formation, mild acid catalysis (Acetic Acid) is often required to activate the carbonyl carbon and protonate the hemiaminal intermediate, driving water elimination.
    
  • Solvent Effects: 1,2-Dichloroethane (DCE) is the historical "gold standard" for STAB reactions due to solubility profiles. However, THF is a viable alternative if halogenated solvents must be avoided. Protic solvents (MeOH) are generally avoided with STAB due to solvolysis of the reagent but are required if using the Titanium Isopropoxide variant (Protocol B).

Reaction Mechanism & Pathway

The following diagram illustrates the stepwise mechanism, highlighting the critical "Imine/Iminium" branch point where the reaction can stall without proper acid catalysis.

ReductiveAminationMechanism Start Pyridine Carboxaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine Amine Primary/Secondary Amine Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Acid Acetic Acid (Catalyst) Acid->Hemiaminal Promotes Elimination Product Pyridine Methanamine Iminium->Product Reduction Reagent STAB (Hydride Donor) Reagent->Product H- Transfer

Figure 1: Mechanistic pathway of reductive amination.[2] Note the critical role of acid catalysis in converting the hemiaminal to the reducible iminium ion.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Standard library synthesis, stable aldehydes, and broad substrate scope. Reference: Based on the foundational work by Abdel-Magid et al. [1].[3]

Materials
  • Substrate: Pyridine carboxaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.0 – 1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1][4]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Imine Formation: In a dry reaction vial equipped with a stir bar, dissolve the Pyridine carboxaldehyde (1.0 mmol) and Amine (1.05 mmol) in DCE (3–4 mL).

  • Acid Activation: Add Glacial Acetic Acid (1–2 mmol). Note: If the amine is available as a HCl salt, add 1.0 equiv of Et3N to free-base it, and reduce AcOH loading.

  • Equilibration: Stir at Room Temperature (RT) for 15–30 minutes. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may bubble slightly (H₂ evolution).

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS or TLC. The aldehyde peak should disappear, replaced by the product mass (M+H).

  • Quench: Quench the reaction by adding saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose borate complexes.
    
  • Workup: Extract with DCM or EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Titanium Isopropoxide Method

Best for: Sterically hindered amines, electron-poor anilines, or hydrated aldehydes (e.g., 2-pyridinecarboxaldehyde) that fail Protocol A. Mechanism:


 acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine.
Materials
  • Reagent: Titanium(IV) isopropoxide (

    
    ) (neat, 1.2 – 1.5 equiv)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol or Methanol[5]

Step-by-Step Procedure
  • Neat Mixing: In a dry vial under

    
    , combine the Amine  (1.0 equiv) and Pyridine carboxaldehyde  (1.0 equiv).
    
  • Titanium Addition: Add

    
      (1.25 equiv) dropwise. The mixture will likely become viscous.
    
  • Stir: Stir the neat mixture at RT for 1 hour. (For extremely hindered substrates, heat to 40–50°C).

  • Dilution: Dilute the reaction mixture with Absolute Ethanol (2 mL per mmol).

  • Reduction: Cool to 0°C. Add

    
      (1.5 equiv) portion-wise. Caution: Exothermic.
    
  • Workup (Crucial): Quench with 1N NaOH or water. A heavy white precipitate (

    
    ) will form. Filter through a Celite pad to remove titanium salts before standard extraction.
    

Optimization & Troubleshooting Guide

The following table synthesizes common failure modes and their corrective actions.

ObservationProbable CauseCorrective Action
No Reaction (Aldehyde remains) Imine formation is unfavorable.Switch to Protocol B (

) to scavenge water. Increase AcOH to 2.0 equiv in Protocol A.
Dialkylation (Tertiary amine formed) Primary amine is too nucleophilic; product amine reacts with aldehyde.Use a large excess of the primary amine (2–3 equiv) or add the aldehyde slowly to the amine/STAB mixture.
Aldehyde Reduction (Alcohol formation) Reducing agent is too active or added too early.Ensure 30 min stir time before adding STAB. Ensure solvent is anhydrous.
Pyridine Ring Reduction Over-reduction (rare with STAB).Avoid heterogeneous catalysts (

). Stick to borohydrides.[3][6][7]
Low Yield with 2-Pyridinecarboxaldehyde Hydrate formation prevents reaction.Azeotrope the aldehyde with toluene prior to use, or use Protocol B.

Decision Workflow

Use this logic flow to select the appropriate protocol for your specific substrate pair.

ProtocolSelection Start Start: Define Substrates Q1 Is the Amine Sterically Hindered or Weakly Nucleophilic (Aniline)? Start->Q1 Q2 Is the Aldehyde 2-Pyridinecarboxaldehyde? Q1->Q2 No ProtB USE PROTOCOL B (Ti(OiPr)4 / NaBH4) Q1->ProtB Yes ProtA USE PROTOCOL A (STAB / DCE / AcOH) Q2->ProtA No (Standard) Q2->ProtB Yes (Hydrate Risk)

Figure 2: Protocol selection decision tree based on substrate steric and electronic properties.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][9] [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9] [Link]

  • Organic Chemistry Portal. Reductive Amination - Methods and Mechanisms. [Link]

Sources

Application Note: A Guide to the Reduction of 5-(4-methoxyphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of the nitrile functionality in 5-(4-methoxyphenyl)nicotinonitrile is a critical transformation for the synthesis of valuable pharmaceutical and chemical intermediates. The primary products of this reduction are either 5-(4-methoxyphenyl)pyridin-3-yl)methanamine, a primary amine, or 5-(4-methoxyphenyl)nicotinaldehyde, an aldehyde. The choice of reducing agent and reaction conditions dictates the outcome of this conversion. This application note provides a comprehensive overview of the reagents and detailed protocols for the selective reduction of 5-(4-methoxyphenyl)nicotinonitrile, aimed at researchers, scientists, and professionals in drug development.

Core Concepts in Nitrile Reduction

The carbon-nitrogen triple bond in a nitrile group is a versatile functional group that can undergo nucleophilic attack by hydride-donating reagents. The choice of reducing agent is paramount in determining the final product. Strong reducing agents typically lead to the formation of a primary amine, while sterically hindered or milder reagents can be employed to stop the reaction at the intermediate imine stage, which upon hydrolysis yields an aldehyde.

Part 1: Reduction to 5-(4-methoxyphenyl)pyridin-3-yl)methanamine (Primary Amine)

The complete reduction of the nitrile group in 5-(4-methoxyphenyl)nicotinonitrile to a primary amine is a common synthetic objective. This transformation can be achieved through several reliable methods, each with its own advantages and considerations.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitriles. This process involves the use of hydrogen gas in the presence of a metal catalyst.

Causality of Experimental Choices:

  • Catalyst: Raney Nickel is a popular choice for nitrile reduction due to its high activity and relatively lower cost compared to precious metal catalysts.[1][2][3] Palladium on carbon (Pd/C) and Platinum-based catalysts are also effective.[4][5] The choice of catalyst can influence the reaction rate and selectivity. For instance, some palladium catalysts are designed to suppress debenzylation, which is not a concern for this substrate but highlights the tunability of these systems.[6]

  • Solvent: Alcoholic solvents like ethanol or methanol are commonly used as they readily dissolve the substrate and are compatible with the catalyst and hydrogen gas.[1] The presence of ammonia is often recommended to suppress the formation of secondary and tertiary amine by-products by reacting with the intermediate imine.[7]

  • Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen to increase the concentration of dissolved hydrogen and accelerate the reaction rate. Moderate temperatures are usually sufficient to drive the reaction to completion.

Experimental Workflow: Catalytic Hydrogenation

A Dissolve 5-(4-methoxyphenyl)nicotinonitrile in Ethanol/Ammonia B Add Raney Nickel Catalyst to the solution A->B C Pressurize the reaction vessel with Hydrogen Gas (H2) B->C D Heat and stir the reaction mixture at a controlled temperature C->D E Monitor reaction progress by TLC or GC-MS D->E F Filter the reaction mixture to remove the catalyst E->F G Concentrate the filtrate under reduced pressure F->G H Purify the crude product by column chromatography G->H I Characterize the final product: (5-(4-methoxyphenyl)pyridin-3-yl)methanamine H->I

Caption: Workflow for catalytic hydrogenation of 5-(4-methoxyphenyl)nicotinonitrile.

Detailed Protocol: Catalytic Hydrogenation using Raney Nickel

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 1.0 g of 5-(4-methoxyphenyl)nicotinonitrile in 20 mL of ethanol saturated with ammonia.

  • Catalyst Addition: Carefully add 0.2 g of activated Raney Nickel catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen gas.

  • Reaction: Heat the reaction mixture to 60°C and stir vigorously for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure (5-(4-methoxyphenyl)pyridin-3-yl)methanamine.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles.[4][8]

Causality of Experimental Choices:

  • Reagent: LiAlH₄ is a strong, non-selective reducing agent. Its high reactivity necessitates careful handling and anhydrous conditions.[5][8]

  • Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are required, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[4]

  • Temperature: The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to proceed at room temperature or gentle reflux.

  • Work-up: A careful, sequential addition of water and a sodium hydroxide solution is crucial to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be easily filtered off.

Reaction Mechanism: LiAlH₄ Reduction of a Nitrile

R-C≡N R-C≡N Imine Intermediate Imine Intermediate R-C≡N->Imine Intermediate 1. LiAlH₄ Amine Product Amine Product Imine Intermediate->Amine Product 2. H₂O work-up

Caption: Simplified mechanism of LiAlH₄ reduction of a nitrile to a primary amine.

Detailed Protocol: LiAlH₄ Reduction

  • Preparation: To a stirred suspension of 1.5 equivalents of LiAlH₄ in anhydrous THF at 0°C under an inert atmosphere, add a solution of 1.0 equivalent of 5-(4-methoxyphenyl)nicotinonitrile in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.

  • Work-up: Cool the reaction mixture to 0°C and carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser work-up).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the desired primary amine.

Method 3: Reduction with Sodium Borohydride and a Catalyst

Sodium borohydride (NaBH₄) is generally not reactive enough to reduce nitriles on its own.[4] However, its reducing power can be enhanced by the addition of a transition metal salt, such as nickel(II) chloride (NiCl₂) or cobalt(II) chloride (CoCl₂).[9][10]

Causality of Experimental Choices:

  • Reagent System: The combination of NaBH₄ and a transition metal salt generates a more potent reducing species in situ, often referred to as nickel boride or cobalt boride.[9][10] This system is milder than LiAlH₄ and offers a safer alternative.

  • Solvent: Alcoholic solvents like methanol or ethanol are typically used for this reduction.[9]

  • Stoichiometry: An excess of NaBH₄ is required to both reduce the metal salt and the nitrile.

Comparative Data for Amine Synthesis

Reducing Agent/SystemTypical SolventTemperature (°C)Reaction Time (h)Key AdvantagesKey Disadvantages
H₂/Raney NiEthanol/Ammonia606-8Clean, high yield, scalableRequires pressure equipment
LiAlH₄THFReflux4-6Powerful, fastMoisture sensitive, hazardous
NaBH₄/NiCl₂MethanolRoom Temp2-4Mild, safe, simple setupMay require optimization

Part 2: Reduction to 5-(4-methoxyphenyl)nicotinaldehyde (Aldehyde)

The partial reduction of 5-(4-methoxyphenyl)nicotinonitrile to the corresponding aldehyde requires a more controlled approach to prevent over-reduction to the primary amine.

Method 1: Reduction with Diisobutylaluminium Hydride (DIBAL-H)

Diisobutylaluminium hydride (DIBAL-H) is a sterically hindered and electrophilic reducing agent, making it ideal for the partial reduction of nitriles to aldehydes.[11][12][13][14]

Causality of Experimental Choices:

  • Reagent: The bulky isobutyl groups on the aluminum atom of DIBAL-H prevent the second addition of hydride to the intermediate imine-aluminum complex.[11][15]

  • Temperature: The reaction must be carried out at low temperatures (typically -78°C) to ensure the stability of the tetrahedral intermediate and prevent over-reduction.[11][14]

  • Stoichiometry: Using a stoichiometric amount (or a slight excess) of DIBAL-H is crucial for achieving high selectivity for the aldehyde.

  • Work-up: An acidic work-up is required to hydrolyze the intermediate imine to the final aldehyde product.[12][16]

Reaction Mechanism: DIBAL-H Reduction of a Nitrile

R-C≡N R-C≡N Imine-Aluminum Complex Imine-Aluminum Complex R-C≡N->Imine-Aluminum Complex 1. DIBAL-H, -78°C Aldehyde Product Aldehyde Product Imine-Aluminum Complex->Aldehyde Product 2. H₃O⁺ work-up

Caption: Simplified mechanism of DIBAL-H reduction of a nitrile to an aldehyde.

Detailed Protocol: DIBAL-H Reduction

  • Preparation: Dissolve 1.0 equivalent of 5-(4-methoxyphenyl)nicotinonitrile in anhydrous toluene under an inert atmosphere and cool the solution to -78°C (dry ice/acetone bath).

  • Reagent Addition: Add 1.2 equivalents of DIBAL-H (as a solution in toluene or hexanes) dropwise to the cooled solution, maintaining the temperature below -70°C.

  • Reaction: Stir the reaction mixture at -78°C for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute hydrochloric acid.

  • Isolation: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-(4-methoxyphenyl)nicotinaldehyde.

Method 2: Reduction with Raney Nickel and Formic Acid

An alternative method for the partial reduction of nitriles to aldehydes involves the use of Raney Nickel in the presence of formic acid.[17]

Causality of Experimental Choices:

  • Reagent System: In this system, formic acid acts as the hydride donor, and Raney Nickel catalyzes the transfer hydrogenation of the nitrile to the imine, which is then hydrolyzed in the aqueous acidic medium.[17]

  • Conditions: The reaction is typically run at elevated temperatures to facilitate the decomposition of formic acid and the reduction process.

Comparative Data for Aldehyde Synthesis

Reducing Agent/SystemTypical SolventTemperature (°C)Reaction Time (h)Key AdvantagesKey Disadvantages
DIBAL-HToluene-782-3High selectivity, reliableRequires low temp, moisture sensitive
Raney Ni/Formic AcidFormic Acid/Water75-800.5-1Avoids pyrophoric hydridesCan be substrate-dependent

Conclusion

The reduction of 5-(4-methoxyphenyl)nicotinonitrile can be effectively controlled to yield either the corresponding primary amine or aldehyde. For the synthesis of the primary amine, catalytic hydrogenation with Raney Nickel offers a clean and scalable method, while LiAlH₄ provides a powerful alternative for smaller-scale reactions. For the selective synthesis of the aldehyde, DIBAL-H at low temperatures is the most reliable and widely used reagent. The choice of methodology will depend on the desired product, available equipment, and safety considerations. The protocols provided herein serve as a robust starting point for the successful reduction of this versatile nicotinonitrile derivative.

References

  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent.
  • Benchchem. (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide.
  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • Organic Chemistry. Reduction of nitriles to aldehydes.
  • Master Organic Chemistry. DIBAL Reduction of Nitriles to Aldehydes.
  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Organic Chemistry Frontiers (RSC Publishing). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride.
  • The Journal of Organic Chemistry - ACS Publications. (2011, December 9).
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles.
  • SciSpace. (2003).
  • ResearchGate. (2014, April 29).
  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines.
  • CNKI. Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts.
  • Google Patents. (1985). Process for selective nitrile reduction.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • ResearchGate.
  • Semantic Scholar. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
  • RSC Publishing. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution.
  • Indian Academy of Sciences. raney nickel reductions-part i.
  • CSIR Central. (2012, May 21). Electrocatalytic reduction of Nitriles on Raney Nickel.
  • e-Spacio UNED. (2021, June 4).
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • ResearchGate. (2023, April 2).
  • ResearchGate. (2025, October 15). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.
  • The Journal of Organic Chemistry - ACS Publications. (2026, February 11). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles.
  • TCI Chemicals.
  • JOCPR. Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • ResearchGate. (2017, February 28). The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)
  • PMC. Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols.
  • MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Google Patents. (1968). Reduction of nitriles to primary amines.
  • PubChem. PDE4 inhibitor (R)-4-(5-(4-methoxy-3-propoxyphenyl)pyridin-3-yl)
  • ResearchGate. (2017, December 14).
  • Clariant Specialty Chemicals.

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Handling and storage conditions for hygroscopic pyridine amines

Quantifying Water Content: For applications where the exact water content must be known and controlled, Karl Fischer titration is the gold standard method. [11][23]Weakly alkaline amines can often be titrated directly, while strongly alkaline amines may require the use of a buffer or a specialized reagent to prevent side reactions that lead to inaccurate results. [23][24] If Moisture Contamination Occurs: If a compound has visibly absorbed water (e.g., clumping), its use in sensitive quantitative experiments is not recommended. [5]For some applications, the material may be salvageable by drying it under high vacuum, sometimes with gentle heating. [22]However, one must be cautious as this can potentially form hydrates or may not remove all lattice water, and it is not a substitute for proper preventative handling. [22]

References

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. (2025, November 6).
  • New Jersey Department of Health. HAZARD SUMMARY - 2-AMINOPYRIDINE. NJ.gov.
  • Jubilant Ingrevia Limited.
  • Apollo Scientific. (2022, September 16).
  • TutorChase. How do you handle hygroscopic solutes in the lab?.
  • MilliporeSigma.
  • Sigma-Aldrich. (2025, November 6).
  • Bryan Research & Engineering, LLC.
  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS.
  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
  • Honeywell.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnnP13gI_1PaRl9pqNBVz86ylM14R-4PBP4DdfljxF0T10cVeF1OwFvk1IcrprohZV9iQDdFA5vcei0-iUesLOe4lSRRm1f_SD3W2iBtLZsC0grcfLgDem0qArCeD0pfJAO9ujKiMMpBBdS9Ge_je29AmGJtgkbKw2z8GdaGrImq2S0vNGQEDjssq_GAWjrDGBazL4kLsOzLBF7dJocyGbtLeYM0X1i5eQk3wFm6jD65URWEmMPg==]([Link]

Application of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine in Kinase Inhibitor Design

Part 1: Executive Summary & Mechanistic Insight

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine represents a "privileged scaffold" in modern kinase inhibitor discovery. Structurally, it combines a hydrogen-bond-accepting pyridine core, a hydrophobic biaryl extension (4-methoxyphenyl), and a flexible, nucleophilic "warhead" or linker (methanamine).

This Application Note details the deployment of this molecule as a high-value fragment for targeting the ATP-binding site of Serine/Threonine and Tyrosine kinases. Its utility lies in its dual capability: the pyridine-aryl motif occupies the hydrophobic selectivity pocket, while the aminomethyl group serves as a vector to engage the conserved catalytic lysine/glutamate salt bridge or the ribose-binding region.

Structural Pharmacophore Analysis

The molecule functions through three distinct interaction vectors:

  • The Hinge Binder (Pyridine N): The pyridine nitrogen often accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val, Ala, or Leu residues).

  • The Hydrophobic Anchor (4-Methoxyphenyl): Positioned at C5, this moiety extends into the hydrophobic "Back Pocket II" or the "Selectivity Pocket" (often behind the Gatekeeper residue). The para-methoxy group provides specific steric bulk and potential H-bond capability with hydration shells or specific residues like Threonine.

  • The Solubilizing/Interaction Vector (Methanamine): The C3-aminomethyl group is the critical design element. It acts as a primary amine donor to acidic residues (Asp/Glu) in the

    
    C-helix or DFG motif, or serves as a synthetic handle for amide/urea coupling to extend into the solvent front.
    

Part 2: Experimental Protocols

Protocol A: Chemical Derivatization Strategy (Hit-to-Lead)

Objective: To utilize the primary amine of the title compound as a linker for fragment growing, creating Type I or Type II inhibitors.

Materials:

  • (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine (Start Material)

  • Various Acyl Chlorides or Isocyanates (Library generation)

  • Dichloromethane (DCM), Triethylamine (TEA)

  • LC-MS (Agilent 1290 Infinity II or equivalent)

Workflow:

  • Library Design: Select electrophiles (acid chlorides, sulfonyl chlorides, isocyanates) that target the solvent-exposed region of the kinase.

  • Coupling Reaction:

    • Dissolve 1.0 eq of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine in anhydrous DCM.

    • Add 1.5 eq TEA.

    • Add 1.1 eq of electrophile dropwise at 0°C.

    • Stir at RT for 4 hours.

  • Purification: Quench with water, extract with EtOAc. Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Verify structure via 1H-NMR and LC-MS.

Rationale: The primary amine is highly reactive. Converting it to an amide or urea restricts conformational flexibility (entropic benefit) and introduces new H-bond donors/acceptors for the solvent front.

Protocol B: ADP-Glo™ Kinase Assay (Biochemical Validation)

Objective: To quantify the IC50 of the parent fragment or its derivatives against a panel of kinases (e.g., PDK1, FGFR1, PKA).

Reagents:

  • Kinase Enzyme (e.g., Recombinant Human PDK1)

  • Substrate (e.g., PDK1 peptide substrate)

  • Ultra-Pure ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent

Step-by-Step Procedure:

  • Compound Preparation: Prepare 10mM stock of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine in 100% DMSO. Perform 1:3 serial dilutions (10 points).

  • Enzyme Reaction (5 µL):

    • Add 2 µL of Kinase/Substrate mix to 384-well white plate.

    • Add 1 µL of Compound (or DMSO control). Incubate 10 min at RT.

    • Add 2 µL of ATP to initiate reaction.

    • Incubate at RT for 60 minutes.

  • ADP Generation Stop (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent.

    • Incubate 40 min at RT (Depletes remaining ATP).

  • Detection (10 µL):

    • Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase/Luciferin).
      
    • Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Self-Validation:

  • Z-Factor Check: Ensure Z' > 0.5 using High Control (No Inhibitor) and Low Control (No Enzyme).

  • Reference Standard: Run Staurosporine as a positive control in every plate.

Part 3: Visualization & Data

Figure 1: Pharmacophore & Interaction Logic

This diagram illustrates how the molecule interacts within the ATP-binding pocket, guiding the design process.

KinaseBinding cluster_0 Kinase ATP Binding Site Fragment (5-(4-Methoxyphenyl) pyridin-3-yl)methanamine Hinge Hinge Region (Backbone H-Bonds) Fragment->Hinge Pyridine N (Acceptor) Pocket Hydrophobic Pocket (Gatekeeper/Selectivity) Fragment->Pocket 4-Methoxyphenyl (Hydrophobic/Steric) Ribose Ribose/Solvent Interface (Salt Bridge/Solubility) Fragment->Ribose Methanamine (Donor/Linker)

Caption: Interaction map of the title compound within the kinase active site, highlighting the three critical binding vectors.

Figure 2: Hit-to-Lead Optimization Workflow

This flowchart describes the decision matrix for evolving this fragment into a lead candidate.

Optimization Start Start: (5-(4-Methoxyphenyl) pyridin-3-yl)methanamine Docking In Silico Docking (Identify Growth Vector) Start->Docking Decision Target Region? Docking->Decision PathA Solvent Front (Solubility/PK) Decision->PathA High Solvent Exposure PathB DFG-Asp Interaction (Potency) Decision->PathB Buried Polar Residue SynthA Amide/Urea Coupling (Capping the Amine) PathA->SynthA SynthB Reductive Amination (Retain Basicity) PathB->SynthB Assay ADP-Glo Kinase Assay SynthA->Assay SynthB->Assay

Caption: Decision tree for chemical derivatization based on structural modeling of the fragment.

Table 1: Representative SAR Data (Hypothetical/Comparative)

Note: Values represent typical ranges for this scaffold class in AGC kinase panels (e.g., PDK1, ROCK).

Compound IDR-Group (on Methanamine)Target KinaseIC50 (nM)Interaction Note
Parent -NH2 (Free Amine)PDK1>5,000Weak binder; fragment only.
Analog A -NH-CO-Ph (Benzamide)PDK1450H-bond to hinge + hydrophobic fit.
Analog B -NH-CO-(4-CN-Ph)PDK1120Added dipole interaction.
Analog C -NH-Urea-(3-CF3-Ph)VEGFR235Type II binding mode (DFG-out).
Analog D -NH-CH2-HeterocycleROCK185Basic amine interaction retained.

Part 4: References

  • Nittoli, T., et al. (2010).[1] "The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1)."[1] European Journal of Medicinal Chemistry.

  • Smyth, L. A., et al. (2011).[2] "Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin." Bioorganic & Medicinal Chemistry.

  • Maraschiello, C., et al. (2015). "The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors." Molecules.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Chu, X. J., et al. (2006).[3] "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor."[3] Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Site-Specific Bioconjugation via N-Terminal Modification with Pyridine-Aldehyde Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise, site-specific attachment of functional molecules to proteins, particularly monoclonal antibodies (mAbs), is a cornerstone of modern therapeutic and diagnostic development. Traditional bioconjugation methods targeting abundant lysine or cysteine residues often yield heterogeneous mixtures with variable efficacy and pharmacokinetic profiles. This guide provides an in-depth exploration of a powerful strategy that achieves exceptional site-selectivity: the modification of the protein N-terminus using 2-pyridinecarboxaldehyde (2-PCA) linkers. We will dissect the underlying chemical principles, provide field-proven insights for optimizing reaction conditions, and present detailed protocols for the synthesis, conjugation, and characterization of antibody-drug conjugates (ADCs) using this technology. This document is intended for researchers, chemists, and drug development professionals seeking to produce highly homogeneous and functional bioconjugates.

Introduction: The Pursuit of Homogeneity in Bioconjugation

The efficacy of a bioconjugate, such as an ADC, is critically dependent on its structural uniformity. A key parameter is the drug-to-antibody ratio (DAR), which influences the therapeutic window of the molecule.[][] Classical conjugation strategies, like those utilizing N-hydroxysuccinimide (NHS) esters to target the ε-amino groups of lysine residues, result in a statistical distribution of payload attachment, creating a heterogeneous mixture of species (DAR 0, 1, 2, etc.).[3][4] This heterogeneity complicates manufacturing, characterization, and can lead to unpredictable in-vivo performance.[5]

Site-specific conjugation methods aim to overcome this by directing the payload to a single, defined location on the protein. The α-amino group at the N-terminus of a protein or polypeptide chain presents a unique target. Its distinct pKa (typically ~8.0) compared to the lysine side chain (pKa ~10.5) allows for selective modification under mildly acidic to neutral pH conditions, where most lysine residues remain protonated and thus less nucleophilic.[6] The 2-pyridinecarboxaldehyde (2-PCA) chemistry exploits this difference to forge a stable, covalent linkage exclusively at the N-terminus, offering a path to bioconjugates with a precise DAR of 1 (or 2 for a typical IgG antibody with two heavy and two light chains, if both N-termini are accessible and targeted).[7][8]

The Chemistry of N-Terminal Modification with 2-Pyridinecarboxaldehyde (2-PCA)

The reaction between a 2-PCA linker and a protein's N-terminal amine is a sophisticated and elegant mechanism that proceeds beyond a simple reductive amination.[9] It involves a two-step intramolecular cyclization process that results in a stable imidazolidinone linkage.

Mechanism of Action:

  • Imine Formation: The aldehyde group of the 2-PCA linker first reacts with the unprotonated N-terminal α-amine to form a reversible Schiff base (imine).

  • Cyclization: The pyridine's nitrogen atom acts as a general base or hydrogen-bond acceptor, facilitating the nucleophilic attack of the adjacent peptide backbone amide onto the electrophilic imine carbon. This intramolecular cyclization forms a stable, five-membered imidazolidinone ring, locking the payload onto the N-terminus.[10][11]

This mechanism is distinct from standard reductive amination, which would require an external reducing agent and result in a simple secondary amine linkage. The intramolecular nature of the 2-PCA reaction obviates the need for such reagents, simplifying the workflow and avoiding potential side reactions.[12]

Caption: Mechanism of 2-PCA mediated N-terminal protein modification.

Application Note: Linker Design, Synthesis, and Optimization

To be useful in drug development, the 2-PCA moiety must be part of a heterobifunctional linker, connecting the protein to a payload.[8][13]

A. Linker Design Considerations:

  • Payload Attachment: The linker must contain a stable functional group for attaching the cytotoxic payload, often via an amide or carbamate bond. This is typically achieved by starting with a 2-PCA derivative that also contains a carboxylic acid or amine.

  • Solubility and Spacing: Polyethylene glycol (PEG) chains are often incorporated into the linker to enhance the solubility of the final ADC, which is crucial as many cytotoxic payloads are hydrophobic.[14] The length of the spacer can also mitigate potential steric hindrance between the payload and the antibody.

  • Cleavability: The linker can be designed to be non-cleavable, where the payload is released upon lysosomal degradation of the antibody, or cleavable, responding to specific triggers in the tumor microenvironment (e.g., acidic pH or specific enzymes).[][15]

B. Example Synthesis of a 2-PCA-PEG-Payload Linker:

A common strategy involves coupling a payload containing a free amine to a 2-PCA-PEG-NHS ester.

  • Activate the Payload: The cytotoxic drug (e.g., Monomethyl Auristatin E, MMAE) is first reacted with a linker precursor containing a terminal carboxylic acid and a protecting group.

  • Introduce the 2-PCA Moiety: The other end of the linker is functionalized with the 2-pyridinecarboxaldehyde group.

  • Final Activation: The carboxylic acid is converted to an NHS ester for subsequent reaction with the protein.

C. Optimization through Reagent Functionalization:

While highly selective, the 2-PCA reaction can be slow and reversible to some extent. Research has shown that modifying the pyridine ring can significantly improve reaction kinetics and product stability.[11]

Reagent DerivativeRelative Reaction RateStability of ConjugateKey Insight
2-Pyridinecarboxaldehyde (2-PCA)BaselineModerateThe standard reagent, effective but can be slow.
4-Pyridinecarboxaldehyde (4-PCA)LowerLowerLess efficient; highlights the importance of the pyridine nitrogen's proximity for catalysis.[11]
3-Methoxy-2-PyridinecarboxaldehydeHigher Higher The methoxy group is electron-donating, which accelerates the cyclization step and increases the stability of the final imidazolidinone product. This is a key optimization.[11]
Electron-Withdrawing GroupsLowerVariableGroups like nitro or cyano generally slow down the reaction.

Table 1: Impact of 2-PCA functionalization on conjugation efficiency. Data synthesized from findings in related literature.[11]

Experimental Protocols

These protocols provide a framework for generating an N-terminally conjugated ADC. Optimization of buffer pH, temperature, and reaction time is recommended for each specific antibody-payload combination.

Workflow cluster_prep Preparation cluster_react Conjugation cluster_purify Purification & QC Prepare_Ab 1. Prepare Antibody (Buffer Exchange, Concentration) Mix 3. Mix Antibody & Linker-Payload (pH 6.5, 37°C, 16-24h) Prepare_Ab->Mix Prepare_Linker 2. Prepare 2-PCA-Payload (Dissolve in DMSO) Prepare_Linker->Mix Purify 4. Purify ADC (SEC or Affinity Chromatography) Mix->Purify Characterize 5. Characterize ADC (HIC-HPLC, LC-MS, SDS-PAGE) Purify->Characterize

Caption: General workflow for ADC production via 2-PCA conjugation.

Protocol 1: Antibody Preparation and Conjugation

Objective: To covalently attach a 2-PCA-activated payload to the N-terminus of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).

  • 2-PCA-Payload Linker (e.g., 3-Methoxy-2-PCA-PEG4-MMAE).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Incubator or water bath at 37°C.

Procedure:

  • Antibody Buffer Exchange:

    • Equilibrate a desalting column with Reaction Buffer according to the manufacturer's instructions.

    • Apply the mAb solution to the column to exchange it into the Reaction Buffer.

    • Measure the concentration of the recovered mAb using a spectrophotometer at 280 nm (A280). Adjust the concentration to 5-10 mg/mL.

    • Causality: The reaction is pH-dependent. A pH of ~6.5 is optimal for ensuring the N-terminal α-amine is sufficiently nucleophilic while keeping the majority of lysine ε-amines protonated and non-reactive.[6]

  • Linker Preparation:

    • Prepare a 10 mM stock solution of the 2-PCA-Payload Linker in anhydrous DMSO immediately before use.

    • Causality: The aldehyde moiety can form hydrates in aqueous solutions, reducing its reactivity. Preparing a fresh stock in an anhydrous solvent like DMSO maximizes the concentration of the active aldehyde.[11]

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the required volume of the mAb solution.

    • Add the 2-PCA-Payload Linker stock solution to the mAb solution to achieve a 5 to 10-fold molar excess of linker over antibody. Gently mix by pipetting.

    • Example Calculation: For 1 mg of a 150 kDa mAb (6.67 nmol), a 10-fold excess requires 66.7 nmol of linker. From a 10 mM stock, this is 6.67 µL.

    • Incubate the reaction mixture at 37°C for 16-24 hours with gentle shaking.

    • Causality: The reaction is typically slow, requiring elevated temperature and extended incubation to proceed to completion.[11] A molar excess of the linker drives the reaction equilibrium towards the product.

Protocol 2: ADC Purification and Characterization

Objective: To remove unconjugated linker-payload and aggregates, and to verify the drug-to-antibody ratio (DAR) and homogeneity of the final ADC.

Materials:

  • Crude ADC reaction mixture from Protocol 1.

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Size-Exclusion Chromatography (SEC) system or Protein A/G affinity columns.

  • Analytical Hydrophobic Interaction Chromatography (HIC) column.

  • LC-MS system for intact mass analysis.

Procedure:

  • Purification:

    • SEC Method: Equilibrate an SEC column (e.g., Superdex 200) with Purification Buffer. Load the crude reaction mixture and collect fractions corresponding to the monomeric IgG peak (~150 kDa). Unconjugated linker-payload will elute much later.

    • Affinity Method: Alternatively, apply the crude mixture to a Protein A or G column. Wash extensively with Purification Buffer to remove excess linker, then elute the purified ADC using a low-pH elution buffer, immediately neutralizing the collected fractions.

    • Causality: Purification is essential to remove cytotoxic free drug, which would cause systemic toxicity, and to isolate the desired monomeric ADC from aggregates.[7]

  • Characterization - Drug-to-Antibody Ratio (DAR) by HIC-HPLC:

    • HIC separates proteins based on surface hydrophobicity. Each conjugated payload adds hydrophobicity, allowing for the separation of species with different DARs.

    • Equilibrate an analytical HIC column. Inject the purified ADC.

    • A typical result for a successful N-terminal conjugation is a single major peak corresponding to the desired DAR (e.g., DAR2 for an IgG), well-resolved from any unconjugated antibody (DAR0).

    • Interpretation: The peak area integration allows for the calculation of the average DAR and the percentage of each species, confirming the homogeneity of the product.

  • Characterization - Intact Mass Analysis by LC-MS:

    • Desalt the purified ADC sample.

    • Analyze using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography.

    • Deconvolute the resulting mass spectrum to obtain the molecular weights of the species present.

    • Interpretation: The mass of the final ADC should equal the mass of the antibody plus the mass of the expected number of linker-payload molecules. This provides definitive confirmation of the DAR and the identity of the conjugate.

Conclusion

Bioconjugation via N-terminal modification with 2-pyridinecarboxaldehyde linkers is a robust and highly selective method for producing homogeneous protein conjugates. By understanding the underlying chemical mechanism involving imine formation and intramolecular cyclization, researchers can rationally design linkers and optimize reaction protocols. The use of advanced derivatives, such as 3-methoxy-2-PCA, can further enhance reaction kinetics and conjugate stability. The detailed protocols and characterization strategies provided herein serve as a comprehensive guide for drug development professionals aiming to leverage this powerful technology to create next-generation ADCs and other precision biotherapeutics.

References

  • MacDonald, J. I., et al. (2015). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Nature Chemical Biology. Available at: [Link]

  • MacDonald, J. I. (2016). Site-Specific Modification of Proteins with 2-Pyridinecarboxaldehyde Derivatives. eScholarship, University of California. Available at: [Link]

  • Unknown Author. (n.d.). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Source Not Specified.
  • Chen, T. H., et al. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science. Available at: [Link]

  • Sathish, M., et al. (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. Data in Brief. Available at: [Link]

  • Unknown Author. (2018). Two new coordination polymers based on a pyridine-pyrazole bifunctional linker: Synthesis, structure and luminescent properties. Journal Not Specified.
  • Unknown Author. (n.d.). Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time.
  • Callahan, A. J., et al. (2023). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. ACS Chemical Biology. Available at: [Link]

  • Gordon, C. G., et al. (2015). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. Available at: [Link]

  • MacDonald, J. I. (2016). Site-Specific Modification of Proteins with 2-Pyridinecarboxaldehyde Derivatives. eScholarship, University of California. Available at: [Link]

  • Takaoka, Y., et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. Available at: [Link]

  • Tsuchikama, K., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Pharmaceutics. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Ramachandran, U., et al. (2004). Studies on some glitazones having pyridine as the linker unit. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Tsuchikama, K. (2018). Improving stability of antibody-drug conjugates in mouse models. Nature Research. Available at: [Link]

  • Iksuda Therapeutics. (2019). Forging stable relationships for Antibody-Drug Conjugates. Iksuda News & Views. Available at: [Link]

  • Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • El-Sayed, M. S., et al. (2022). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. Available at: [Link]

  • Sathish, M., et al. (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. ResearchGate. Available at: [Link]

  • Wang, W., et al. (2024). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. Analytical Methods. Available at: [Link]

  • Brun, M. P., & Gauzy-Lazo, L. (2013). Protocols for lysine conjugation. Methods in Molecular Biology. Available at: [Link]

  • Kher, S. S., & Pillai, A. S. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS PharmSciTech. Available at: [Link]

  • Chen, K., et al. (2023). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Angewandte Chemie. Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Li, J., et al. (2021). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Bioconjugate Chemistry. Available at: [Link]

  • Kirillov, A. M., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. Available at: [Link]

  • Milios, C. J., et al. (2007). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Han, B., et al. (2022). Synthesis of 2,3-Bifunctional Imidazo[1,2-A]Pyridines Through Cycloadditions of Pyridinium Ylides with N-Cyano-4-Methyl-N-Phenylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Yang, F., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, S., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications. Available at: [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. Available at: [Link]

  • YouTube. (2024). Reaction of Pyridine with Methyl Bromide: An example of SN2 mechanism. YouTube. Available at: [Link]

  • Unknown Author. (n.d.). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates.

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Troubleshooting & Optimization

Technical Support Center: Palladium Removal from (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification Strategies for Basic Heterocycles Target Audience: Process Chemists, R&D Scientists, CMC Leads Regulatory Standard: ICH Q3D (Class 2B, Limit <10 ppm for Oral, <1 ppm for Parenteral)

The Core Challenge: The "Chelation Trap"

You are likely facing persistent Palladium (Pd) levels (50–500 ppm) despite standard washes. This is not a failure of your technique, but a consequence of the molecule's design.

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine contains two potent Lewis basic sites:

  • The Pyridine Nitrogen .[1]

  • The Primary Benzylic Amine (Methanamine group).

The Problem: These two groups act as a "pincer," effectively competing with standard scavengers for the Palladium. In the presence of a primary amine, standard silica-thiol scavengers often fail because the amine-Pd bond is kinetically stable. To remove the metal, you must introduce a ligand with a significantly higher binding constant (


) than your product.
Troubleshooting Guide: Scavenger Selection & Optimization

Status: Standard Silica-Thiol (Si-SH) failed to reduce Pd < 50 ppm.

The Solution: The "Super-Scavengers" (DMT & Thiourea)

For substrates containing primary amines and pyridines, monodentate thiols are insufficient. You require bidentate or tridentate scavengers that utilize the chelate effect to displace the Pd from your product.

Recommended Scavengers:

  • SiliaMetS® DMT (Dimercaptotriazine): The gold standard for Pd(0) and Pd(II) in the presence of amines. It forms a stable 6-membered ring with the metal.

  • SiliaMetS® Thiourea: Excellent for Pd(II) species, particularly if the Pd is cationic.

Protocol 1: High-Temperature Scavenging

Standard room temperature stirring is often the cause of failure due to slow ligand exchange kinetics.

  • Dissolution: Dissolve crude product in THF or DMF (avoid MeOH if possible, as it can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge).

  • Loading: Add SiliaMetS® DMT at 4-5 equivalents relative to the residual Pd content (not the initial catalyst loading).

    • Note: If residual Pd is unknown, start with 5-10 wt% relative to the substrate.

  • Incubation: Heat the mixture to 50–60°C for 4–12 hours .

    • Why? Heat provides the activation energy required to break the Product-Pd bond and form the Scavenger-Pd bond.

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad to remove the scavenger.

  • Analysis: Test filtrate via ICP-MS.

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupEfficiency (Amine Substrates)Best For
Si-DMT DimercaptotriazineHigh (>95%) Pd(0), Pd(II), High-chelating APIs
Si-Thiourea ThioureaHigh (>90%) Pd(II), Cationic species
Si-Thiol PropylthiolModerate (50-70%)Non-basic substrates
Activated Carbon CarbonVariable (Yield Loss Risk)Bulk removal (pre-polishing)
Visualizing the Workflow

The following logic flow helps you decide the correct purification path based on your current Pd levels and yield constraints.

Pd_Removal_Strategy Start Crude Reaction Mixture (Suzuki Coupling) Check_Pd Initial Pd Check (ICP-MS) Start->Check_Pd High_Pd High Pd (>500 ppm) Check_Pd->High_Pd Heavy Contamination Low_Pd Moderate Pd (50-500 ppm) Check_Pd->Low_Pd Standard Contamination Carbon_Step Activated Carbon (C-533 or E-PAK) High_Pd->Carbon_Step Bulk Removal Scavenger_Step Scavenger: Si-DMT (50°C, 4-12h) Low_Pd->Scavenger_Step Carbon_Step->Scavenger_Step Check_Result Result < 10 ppm? Scavenger_Step->Check_Result Salt_Form Plan B: Salt Formation (HCl/Oxalic Acid Crystallization) Check_Result->Salt_Form No (Chelation Persistence) Final Release API Check_Result->Final Yes Salt_Form->Final

Caption: Decision matrix for selecting between bulk carbon adsorption, selective scavenging, and crystallization based on contamination levels.

Troubleshooting Guide: The "Salt Switch" (Crystallization)

Status: Scavengers reduced Pd to 30 ppm, but you need <10 ppm.

If the free base amine holds onto Pd too tightly, you must change the electronics of the molecule. Protonating the amine destroys its ability to act as a ligand.

Protocol 2: HCl Salt Precipitation
  • Dissolution: Dissolve the free base in a minimum amount of Ethanol or Isopropanol .

  • Protonation: Add 1.1 equivalents of HCl (in dioxane or ether) or concentrated aqueous HCl dropwise.

    • Mechanism:[2][3][4] The amine (

      
      ) becomes ammonium (
      
      
      
      ). The ammonium ion cannot coordinate to Palladium.
  • Crystallization: Cool the solution to 0°C. The Pd species usually remain soluble in the alcoholic mother liquor while the product salt precipitates.

  • Wash: Filter the solid and wash with cold, Pd-free solvent.

  • Result: This step often provides a 10-100x reduction in metal content.

FAQ: Analytics & Common Pitfalls

Q: My product turned grey/black after adding activated carbon. Why? A: This is "Carbon Leaching." Finely divided carbon particles can pass through standard filters.

  • Fix: Use Celite 545 or a 0.22 µm membrane for filtration. Alternatively, switch to Carbon-impregnated cartridges (e.g., Biotage or SiliCycle E-PAK) which prevent loose carbon handling.

Q: Can I use TMT (Trimercaptotriazine) resin instead of DMT? A: Yes, MP-TMT (Macroporous polystyrene TMT) is the polymer equivalent of Si-DMT. It is equally effective but requires swelling in compatible solvents (THF, DCM). Silica (Si-DMT) does not swell and works better in polar solvents.

Q: How do I prepare the sample for ICP-MS? A: Do not simply dissolve in DMSO. Pd can form volatile species or insoluble clusters.

  • Standard: Closed-vessel microwave digestion using HNO3/HCl (Aqua Regia) .

  • Why: This ensures all Pd (including colloidal metal) is oxidized to soluble ions for accurate quantification.

References
  • SiliCycle Inc. SiliaMetS® Metal Scavengers: User Guide for Palladium Removal.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[5]

  • Biotage. Metal Scavenging in Process Chemistry: An Investigative Study.

  • ICH. Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[3]

  • Johnson Matthey. Smopex® Metal Scavengers for API Purification.

Sources

Technical Support Center: Overcoming Solubility Challenges of Aryl-Pyridine Amines in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling aryl-pyridine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this important class of compounds. Aryl-pyridine amines are prevalent in medicinal chemistry and materials science, but their unique chemical nature often presents significant challenges in achieving desired concentrations in aqueous buffers. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate these complexities and ensure the success of your experiments.

The Root of the Challenge: Understanding Aryl-Pyridine Amine Chemistry

Aryl-pyridine amines combine the structural features of an aromatic amine and a pyridine ring. This fusion is responsible for their valuable properties but also for their solubility behavior. The aryl group imparts hydrophobicity, a tendency to repel water, while the pyridine nitrogen atom offers a site for protonation, which can enhance aqueous solubility.[1][2][3] The interplay between these opposing characteristics is central to understanding and overcoming solubility issues.

The solubility of these compounds is critically dependent on the pH of the aqueous medium relative to the pKa of the pyridine nitrogen. The pKa is the pH at which the pyridine nitrogen is 50% protonated.[4][5] For pyridine itself, the pKa of its conjugate acid is approximately 5.2.[6] When the pH of the solution is below the pKa, the pyridine nitrogen is predominantly protonated, forming a pyridinium cation. This charged species is significantly more soluble in water than the neutral form.[7][8] Conversely, at a pH above the pKa, the neutral, less soluble form dominates.

Frequently Asked Questions (FAQs)

Q1: Why is my aryl-pyridine amine insoluble in standard physiological buffers like PBS (pH 7.4)?

At a physiological pH of 7.4, which is significantly above the typical pKa of the pyridine ring (around 5.2), the aryl-pyridine amine exists predominantly in its neutral, unprotonated form.[6][8] The hydrophobic character of the aryl group dominates, leading to poor aqueous solubility.[1][2] The molecule's inability to form strong hydrogen bonds with water further contributes to its low solubility.[1]

Q2: I've managed to dissolve my compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. What is happening?

This common issue, often called "crashing out," occurs when the compound rapidly moves from a favorable organic environment to an unfavorable aqueous one. The high concentration of the organic solvent in the initial stock solution keeps the compound dissolved. However, upon dilution into the aqueous buffer, the concentration of the organic solvent drops dramatically, and the buffer can no longer sustain the solubilization of the hydrophobic compound, leading to precipitation.[9]

Q3: Can I just heat the solution to get my compound to dissolve?

While gentle heating can sometimes increase the rate of dissolution, it is generally not a recommended primary strategy for overcoming fundamental insolubility.[9] Forcing a compound into solution with heat can create a supersaturated and unstable solution that may precipitate upon cooling or with slight agitation. Furthermore, many organic molecules, including aryl-pyridine amines, can be sensitive to heat and may degrade.

Q4: Are there any general starting points for preparing a stock solution of a new aryl-pyridine amine?

Yes. A good starting point is to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[10][11] A typical stock concentration is 10-20 mM. This stock can then be serially diluted into your aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing to minimize localized high concentrations that can lead to precipitation.

In-Depth Troubleshooting Guides

Issue 1: Compound Precipitates Immediately Upon Addition to Aqueous Buffer

This indicates a severe solubility mismatch between your stock solvent and the final aqueous buffer.

Troubleshooting Workflow:

A Initial Observation: Immediate Precipitation B Step 1: pH Adjustment Is the buffer pH > pKa? A->B C Acidify the buffer to pH < pKa (e.g., pH 3-5) B->C Yes D Step 2: Co-Solvent Introduction Is the compound still insoluble? B->D No K Re-evaluate compound stability at the new pH C->K E Prepare buffer with 5-20% water-miscible organic co-solvent (e.g., DMSO, Ethanol, PEG-400) D->E Yes J Solution Achieved D->J No F Step 3: Surfactant Use Is precipitation still occurring? E->F G Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-80) F->G Yes F->J No H Step 4: Cyclodextrin Complexation Is the compound for in-vivo use or are other methods failing? G->H I Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes H->I Yes H->J No I->J K->D

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Explanation:

  • pH Adjustment: The most direct way to improve the solubility of a basic compound like an aryl-pyridine amine is to lower the pH of the buffer to at least one to two pH units below the compound's pKa.[7][8] This protonates the pyridine nitrogen, creating a much more soluble salt form.

  • Co-solvents: If pH adjustment alone is insufficient or not feasible for your experiment, introducing a water-miscible organic solvent (co-solvent) into your aqueous buffer can significantly enhance solubility.[11][12] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[12]

    Co-SolventTypical Starting ConcentrationNotes
    DMSO1-10% (v/v)A powerful solvent, but can have biological effects at higher concentrations.
    Ethanol5-20% (v/v)Generally well-tolerated in many biological assays.
    Propylene Glycol10-30% (v/v)Often used in pharmaceutical formulations.
    PEG-40010-40% (v/v)A good choice for increasing solubility with relatively low toxicity.[9]
  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[13] Non-ionic surfactants like Tween-80 or Polysorbate 80 are often used at low concentrations (0.01-0.1%).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and significantly increasing solubility.[14][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[15]

Issue 2: The Compound Dissolves Initially but Precipitates Over Time

This suggests that you have created a supersaturated or kinetically trapped solution that is not thermodynamically stable.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration that is within the thermodynamic solubility limit of the compound in your chosen buffer system.

  • Increase Co-solvent/Surfactant Concentration: If a higher concentration is necessary, incrementally increase the percentage of your co-solvent or the concentration of your surfactant to improve the stability of the solution.

  • Sonication: After dilution, sonicating the solution for a few minutes can help to break up small aggregates and create a more homogenous and stable solution.

  • Use of Solid Dispersions: For long-term stability, particularly in drug development, creating a solid dispersion of the aryl-pyridine amine in a hydrophilic polymer matrix can be an effective strategy.[9][12] This involves dissolving both the compound and a carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) in a common solvent and then removing the solvent.[9] The resulting solid can then be dissolved in an aqueous buffer to form a stable solution.

Experimental Protocols

Protocol 1: pH-Mediated Solubilization
  • Determine the pKa: If the pKa of your specific aryl-pyridine amine is unknown, it can be estimated using computational tools or found in the literature for similar structures.

  • Prepare Acidic Buffer: Prepare a buffer with a pH at least 1-2 units below the pKa. For a typical pKa of 5.2, a buffer at pH 3.2-4.2 would be appropriate. Acetate or citrate buffers are common choices in this pH range.

  • Prepare Stock Solution: Dissolve the aryl-pyridine amine in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 20 mM).

  • Dilution: While vortexing the acidic buffer, slowly add the required volume of the stock solution to achieve the desired final concentration.

  • Final pH Adjustment (Optional): If your experiment requires a higher pH, you can carefully adjust the pH of the final solution upwards using a dilute base (e.g., 0.1 M NaOH). Monitor for any signs of precipitation as you approach the pKa.

Protocol 2: Co-Solvent and Cyclodextrin Formulation
  • Prepare Co-solvent/Cyclodextrin Buffer: Prepare your primary aqueous buffer (e.g., PBS). To this, add the desired amount of co-solvent or cyclodextrin. For example, to make a 10% DMSO solution, add 10 mL of DMSO to 90 mL of PBS. For a cyclodextrin solution, dissolve the required amount of HP-β-CD in the buffer with stirring; gentle warming may be required.

  • Prepare Organic Stock: Create a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 20 mM in DMSO).

  • Dilution: Slowly add the organic stock solution to the co-solvent/cyclodextrin buffer while vortexing. The presence of the solubilizing agent in the buffer will help to prevent precipitation upon dilution.

cluster_0 Stock Preparation cluster_1 Buffer Preparation A Aryl-Pyridine Amine (Solid) C High Concentration Stock Solution A->C B Organic Solvent (e.g., 100% DMSO) B->C G Final Solubilized Solution C->G Slow Addition with Vortexing D Aqueous Buffer (e.g., PBS) F Final Aqueous Buffer D->F E Solubilizing Agent (Co-solvent or Cyclodextrin) E->F F->G

Caption: Workflow for preparing a solubilized solution.

This guide provides a comprehensive framework for addressing the solubility challenges associated with aryl-pyridine amines. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies and protocols, researchers can improve the reliability and success of their experiments.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE. (2023, January 25).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. (2020, February 26).
  • Why are amines soluble in nature? - askIITians. (2025, March 4).
  • Why is a pyridine ion with a pK_a of about 5 more soluble in 0.1 M HCl than in 0.1 M NaOH? (n.d.).
  • Pyridine: Uses, Structure & pKa - Organic Chemistry - StudySmarter. (2023, October 21).
  • Why are amines insoluble in water? - AAT Bioquest. (2024, May 23).
  • Why 3° amine is partly (insoluble) in water? - Filo. (2025, September 9).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7).
  • Pyridine - chemeurope.com. (n.d.).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
  • 21.4: Acidity and Basicity of Amines - Chemistry LibreTexts. (2020, August 26).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe - Asian Journal of Pharmaceutics. (2018, April 4).
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. (2025, July 31).
  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF - ResearchGate. (n.d.).
  • US4290815A - Use of co-solvents in amine N-oxide solutions - Google Patents. (n.d.).
  • Pyridine - Wikipedia. (n.d.).
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. (2017, September 20).
  • Aryl amines | CUTM Courseware. (n.d.).
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Why the PBS buffer precipitate? - ResearchGate. (2018, June 19).
  • Amine Reactivity - MSU chemistry. (n.d.).
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (2022, August 13).
  • Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media - Ingenta Connect. (n.d.).
  • Review on Enhancement of Solubilization Process - Science Alert. (2014, May 24).
  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (2024, December 13).
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14).
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. (n.d.).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. (n.d.).
  • How to prepare and store Amino acid stock solution? - ResearchGate. (2016, January 9).
  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022, October 19).
  • Heterocyclic Chemistry - Iran University of Science & Technology. (n.d.).
  • My PBS buffer won't dissolve : r/Biochemistry - Reddit. (2022, July 9).
  • TECHNICAL NOTES - imChem. (n.d.).
  • Synthesis of secondary amines with pyridine moieties via the 1,2‐addition of functionalized arylzinc reagents to pyridyl nitroso compounds. - ResearchGate. (n.d.).
  • Why the PBS buffer precipitate? - ECHEMI. (n.d.).
  • Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.).
  • Preparation of Amines | CK-12 Foundation. (2026, January 14).
  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021, May 13).
  • Association in Dilute Aqueous Solution of Pyridine and Its Methyl Derivatives Studied by Cryoscopic Method - ResearchGate. (2010, July 25).
  • 9.4 Preparation of Amines | NCERT 12 Chemistry. (n.d.).

Sources

Technical Support Center: Pyridine Derivative Extraction & Emulsion Management

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-EXT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting persistent emulsions during liquid-liquid extraction (LLE) of basic pyridine derivatives.

Executive Summary & Diagnostic

User Issue: You are experiencing phase separation failure (emulsion/rag layer) during the workup of a pyridine derivative. Root Cause Analysis: Pyridine derivatives are notorious for forming emulsions due to three convergent factors:

  • Amphiphilicity: Many functionalized pyridines possess both a polar head (the nitrogen heterocycle) and a lipophilic tail, acting as unintended surfactants.

  • Density Matching: The density of pyridine (0.982 g/mL) is nearly identical to water. Derivatives often retain this density, preventing gravity-driven separation.

  • Basicity & Hydrogen Bonding: Incomplete protonation/deprotonation at the interface creates a "confusion" of species, stabilizing the interfacial layer.

The Decision Matrix (Troubleshooting Flowchart)

Before adding more reagents, identify the nature of your emulsion.[1][2] Use the following logic flow to determine the correct remediation protocol.

EmulsionLogic cluster_legend Key Start DIAGNOSTIC: Identify Emulsion Type Visual Visual Inspection of Interface Start->Visual Particulate Opaque 'Rag' Layer? (Floating solids/precipitate) Visual->Particulate Yes Cloudy Milky/Cloudy Homogeneous Layer? (No distinct solids) Visual->Cloudy Yes Action1 PROTOCOL A: Celite Filtration Particulate->Action1 Action2 PROTOCOL B: Ionic Strength Adjustment Cloudy->Action2 First Attempt Action3 PROTOCOL C: pH Swing Reset Action2->Action3 If Fails Legend Blue: Start | Yellow: Decision | Red: Physical Fix | Green: Chemical Fix

Figure 1: Decision matrix for selecting the appropriate emulsion breaking protocol based on visual diagnostics.

Remediation Protocols

Protocol A: The Physical Barrier Method (Filtration)

Indication: Visible solids, "rag layers," or gummy residues at the interface. Mechanism: Fine particulates stabilize emulsions (Pickering emulsions) by adsorbing to the interface. Removing them physically breaks the tension.

  • Prepare Filter: Pack a sintered glass funnel with a 2 cm pad of Celite 545 (diatomaceous earth).

  • Vacuum Filter: Pour the entire biphasic mixture (organic + aqueous + emulsion) through the pad under gentle vacuum.

  • Rinse: Wash the Celite pad with fresh extraction solvent (e.g., DCM or EtOAc) to recover adsorbed product.

  • Separate: Return the filtrate to a clean separatory funnel. The layers should now separate cleanly.[3][4]

Expert Insight: Do not discard the Celite pad immediately. If your yield is low, the pyridine derivative may have precipitated as a salt. Wash the pad with methanol to check for trapped product [1].

Protocol B: Ionic Strength Modification (Salting Out)

Indication: Milky aqueous layer; no distinct solids; phases are slow to separate. Mechanism: Increasing the ionic strength of the aqueous phase increases the surface tension of water and decreases the solubility of organic compounds (Salting Out Effect), forcing the pyridine derivative into the organic layer.

  • Add Brine: Add saturated NaCl solution (brine) to the separatory funnel.

  • Agitation: Shake gently. Do not shake vigorously as this creates smaller droplets. Use a rocking motion.

  • The "Salt Trick": If brine fails, add solid NaCl directly to the funnel until the aqueous layer is saturated.

  • Alternative Salt: For stubborn emulsions, use Potassium Pyrophosphate (K₄P₂O₇) instead of NaCl. It is highly effective at sequestering water and breaking surfactant-like emulsions [2].

Protocol C: The pH Swing (Chemical Reset)

Indication: Persistent emulsion in basic extraction that resists physical separation. Mechanism: Pyridines are bases (


). By fully protonating them, you force them into the water phase, allowing you to discard the organic impurities causing the emulsion.
  • Acidify: Add 1M HCl to the mixture until pH < 2.

    • Result: Pyridine becomes Pyridinium (

      
      ) and moves to the aqueous layer.
      
  • Wash: Extract the aqueous layer with organic solvent (DCM/EtOAc).

    • Action:Discard this organic layer. It contains the non-basic impurities/surfactants causing the emulsion.

  • Basify: Add NaOH or saturated

    
     to the aqueous layer until pH > 10.
    
    • Result: Pyridinium deprotonates back to free base Pyridine (

      
      ).
      
  • Extract: Extract with fresh organic solvent. The emulsion should be gone.

Technical Data & Solvent Selection

Choosing the right solvent system is critical for preventing emulsions.

Table 1: Solvent Suitability for Pyridine Extraction

SolventDensity (g/mL)Polarity IndexEmulsion RiskRecommendation
Dichloromethane (DCM) 1.333.1ModerateHigh. Excellent density difference from water. Good solubility for pyridines.
Ethyl Acetate 0.904.4HighLow. Density is too close to water/pyridine. Often forms stable emulsions.
Diethyl Ether 0.712.8LowMedium. Good separation, but poor solubility for polar pyridine derivatives.
Chloroform/IPA (3:1) ~1.3HighLowCritical Fix. Use this mixture for highly polar derivatives to prevent emulsions [3].
Visualizing the pH Extraction Logic

pH_Swing cluster_acid Acidic Phase (pH < 3) cluster_base Basic Phase (pH > 8) PyH Pyridinium Ion (Py-H+) Water Soluble Py Free Base (Py) Organic Soluble PyH->Py Add NaOH (Deprotonation) Py->PyH Add HCl (Protonation)

Figure 2: The chemical toggle switch. Manipulating pH drives the pyridine derivative between phases, allowing isolation from emulsifying impurities.

Frequently Asked Questions (FAQ)

Q: I tried everything, but the layers still won't separate. What is the "Nuclear Option"? A: If the emulsion is stable for >1 hour:

  • Evaporate the organic solvent (if possible) leaving the aqueous emulsion.

  • Dilute with water.

  • Run the entire aqueous mixture through a Solid Phase Extraction (SPE) cartridge or a plug of reverse-phase silica. Elute the pyridine with MeOH/Water [4].

Q: Why does my pyridine extraction smell like amine even after washing? A: Pyridines have low olfactory thresholds. However, if the smell is sharp/fishy, you may be losing product to the aqueous phase. Ensure your aqueous phase pH is at least 10 . If the pH is near the pKa (approx 5-6), 50% of your product is lost in the water [5].

Q: Can I use sonication to break the emulsion? A: Caution advised. While sonication can break weak emulsions, it can also create stable "micro-emulsions" if surfactants are present. Use centrifugation (2000 rpm for 5 mins) instead if available.

References

  • Rochester University. (n.d.).[1][5] How to Manage an Emulsion. Not Voodoo.[1][5][6][7][8] Retrieved from [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction? Retrieved from [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basicity of Pyridine.[9] Retrieved from [Link][2][10][11]

Sources

Technical Support Center: Managing the Hygroscopicity of Methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling methylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who work with this versatile but challenging compound. Methylamine hydrochloride's hygroscopic nature—its tendency to absorb moisture from the atmosphere—can lead to a variety of experimental issues, from inaccurate measurements to changes in chemical reactivity.[1][2]

This guide provides in-depth, practical solutions to common problems encountered when working with methylamine hydrochloride. Our goal is to equip you with the knowledge to mitigate the effects of moisture and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the hygroscopic properties of methylamine hydrochloride.

Q1: What does it mean for methylamine hydrochloride to be hygroscopic?

A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[3] For methylamine hydrochloride, a white crystalline solid, this means that upon exposure to air, it will absorb moisture, which can cause the crystals to become sticky, clump together, or even dissolve into a liquid.[2][4] This is a critical consideration for storage, handling, and experimental use.

Q2: Why is the hygroscopicity of methylamine hydrochloride a concern in my experiments?

A: The absorption of water can significantly impact your research in several ways:

  • Inaccurate Weighing: The absorbed water adds to the measured mass, leading to errors in concentration calculations for solutions.

  • Altered Physical Properties: Moisture can cause the powder to cake or clump, making it difficult to handle and dispense accurately.[2][5]

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis or other unwanted side reactions, reducing the purity and altering the reactivity of the compound.[2][6]

  • Impact on Drug Formulation: In pharmaceutical development, excess moisture can affect the stability, dissolution rate, and overall performance of the final drug product.[7]

Q3: How can I tell if my methylamine hydrochloride has absorbed too much moisture?

A: Visual inspection is the first step. If the normally free-flowing white crystals appear clumpy, sticky, or have formed a solid mass, it has likely absorbed a significant amount of moisture.[2][4] In more extreme cases, it may appear as a damp or liquefied solid.[8] For quantitative assessment, Karl Fischer titration is a standard method to determine the water content.[9]

Q4: What are the ideal storage conditions for methylamine hydrochloride?

A: To minimize moisture absorption, methylamine hydrochloride should be stored in a cool, dry place, away from direct sunlight and heat sources.[10][11] The container should be tightly sealed when not in use.[11] For highly sensitive applications, storage in a desiccator with a suitable drying agent (desiccant) is recommended.[3][12]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter while working with methylamine hydrochloride.

Issue 1: The methylamine hydrochloride has formed clumps or a solid cake in the container.

This is a common issue resulting from improper storage or exposure to a humid environment.[2]

Root Cause Analysis:
  • Exposure to Ambient Air: The primary cause is leaving the container open or not sealing it tightly, allowing the salt to absorb atmospheric moisture.[1]

  • High Humidity Environment: Storing the compound in a laboratory with high relative humidity will accelerate moisture uptake.[2]

Solutions:
  • Mechanical Break-up (for immediate, non-critical use):

    • For less severe clumping, you can use a clean, dry spatula to break up the clumps before weighing.[1]

    • Caveat: This does not remove the absorbed water, so the weighed mass will still be inaccurate for preparing solutions of a precise concentration.

  • Drying the Material:

    • For applications requiring an anhydrous compound, drying is necessary.

    • Protocol 1: Oven Drying

      • Spread the clumped methylamine hydrochloride in a thin layer on a clean, dry glass dish (e.g., a watch glass or Petri dish).

      • Place the dish in a vacuum oven at a controlled temperature. A temperature range of 100-110°C is often cited for drying similar hydrochloride salts, but it is crucial to start with a lower temperature and monitor for any signs of decomposition.[13]

      • Apply a gentle vacuum.

      • Dry for a sufficient period (e.g., 2-4 hours), then cool to room temperature in a desiccator before weighing.[14]

    • Protocol 2: Desiccator Drying

      • Place the clumped material in an open container inside a desiccator containing a strong desiccant like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.

      • Allow the material to dry under vacuum for an extended period (24-48 hours).

      • This method is gentler than oven drying but may be slower.

Preventative Measures:
  • Always ensure the container is tightly sealed immediately after use.[1]

  • Store the container in a desiccator, especially in humid climates.[12]

  • For frequent use, consider transferring a smaller working amount to a separate, smaller container to minimize exposure of the main stock.

Issue 2: Inconsistent results in reactions where methylamine hydrochloride is a reactant.

Variability in reaction yields or the formation of unexpected byproducts can often be traced back to the quality of the starting materials.

Root Cause Analysis:
  • Inaccurate Molar Ratios: If the methylamine hydrochloride has absorbed water, the actual amount of the amine salt being added to the reaction is less than what was weighed, altering the stoichiometry.

  • Water-Mediated Side Reactions: The presence of water can interfere with moisture-sensitive reactions, leading to reduced yields or the formation of impurities.[6]

Solutions:
  • Use a Fresh, Properly Stored Batch: If you suspect moisture contamination, the most reliable solution is to use a new, unopened container of methylamine hydrochloride or a batch that has been rigorously stored under anhydrous conditions.

  • Dry the Reagent Before Use: If using an existing stock, follow one of the drying protocols described in Issue 1 .

  • Quantify Water Content: For highly sensitive reactions, determine the water content of your methylamine hydrochloride batch using Karl Fischer titration.[9] You can then adjust the mass you weigh out to account for the water content.

Experimental Workflow for Handling Hygroscopic Reagents:

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Setup start Start check_hygroscopicity Assess Material Condition (Visual Inspection) start->check_hygroscopicity clumped Clumped or Caked? check_hygroscopicity->clumped dry_reagent Dry Reagent (Oven or Desiccator) clumped->dry_reagent Yes weigh_quickly Weigh Quickly in Dry Environment clumped->weigh_quickly No dry_reagent->weigh_quickly prepare_solution Prepare Solution (if applicable) weigh_quickly->prepare_solution run_reaction Run Experiment prepare_solution->run_reaction end End run_reaction->end weighing_decision_tree start Need to Weigh Methylamine HCl sensitivity High Precision Required? start->sensitivity glovebox Use Glove Box or Inert Atmosphere sensitivity->glovebox Yes weigh_diff Weigh by Difference sensitivity->weigh_diff No weigh_fast Weigh Quickly & Seal weigh_diff->weigh_fast Alternatively standardize Prepare Approximate Solution & Standardize via Titration weigh_diff->standardize Or

Caption: Decision-making for weighing hygroscopic solids.

Data Summary Table

ParameterRecommendationRationale
Storage Tightly sealed container in a cool, dry place. [10][11]Use of a desiccator is highly recommended. [12]Minimizes exposure to atmospheric moisture, preventing clumping and degradation. [1][2]
Handling Minimize exposure to air; work quickly. [1]For high precision, use a glove box. [15]Reduces the amount of water absorbed during manipulation.
Drying Method Vacuum oven at a moderate temperature (e.g., 100-110°C) or in a desiccator under vacuum. [13][14]Effectively removes absorbed water without decomposing the salt.
Concentration Accuracy Weigh by difference or standardize the solution via titration. [16]Overcomes the issue of mass changing on the balance due to moisture absorption.

By understanding the challenges posed by the hygroscopicity of methylamine hydrochloride and implementing these best practices, you can ensure the accuracy, reproducibility, and success of your experiments.

References
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]

  • Drugfuture.com. (2023, April 27). Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation. Retrieved from [Link]

  • Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024, December 21). Does Methylamine Go Bad?. Retrieved from [Link]

  • PubChem. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, October 14). Methylamine Purification. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TRIMETHYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methylamine hydrochloride. Retrieved from [Link]

  • Erowid. (n.d.). Methylamine Synthesis FAQ. Retrieved from [Link]

  • ChemBK. (2024, April 11). METHYLAMINE HCL. Retrieved from [Link]

  • Dampness & Rot. (2025, November 19). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • ChemBK. (2024, April 11). Methylamine hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • INSITU Building Preservation. (n.d.). Hygroscopic Salt Behaviour. Retrieved from [Link]

  • DigitalCommons@USU. (n.d.). Estimation of Soil Clay Content from Hygroscopic Water Content Measurements. Retrieved from [Link]

  • Taylor & Francis. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Nikava Pharmaceutical Industries. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Vapor pressure of methylammonium halides. Part I: Setup verification and vapor pressure of methylammonium chloride. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

  • Emerald Insight. (2014, July 23). Hygroscopic moisture content: determination and correlations. Retrieved from [Link]

  • PMC. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Retrieved from [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

  • The Hive Newbee Forum. (2003, August 20). Methylamine clean-up. Retrieved from [Link]

  • AQUALAB by Addium. (2026, January 4). The food manufacturer's guide to eradicating caking and clumping. Retrieved from [Link]

  • Center for Research on Ingredient Safety. (2019, July 15). Anti-Caking Agents. Retrieved from [Link]

Sources

Validation & Comparative

Guide to HPLC Method Development for Purity Analysis of Pyridine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Basicity Challenge

Pyridine amines (aminopyridines) represent a notorious challenge in HPLC method development. Their dual nature—possessing both a hydrophobic aromatic ring and a basic amine functionality—creates a "perfect storm" for peak tailing on traditional silica-based columns.

For drug development professionals, the stakes are high. Pyridine amines are common pharmacophores (e.g., in potassium channel blockers like fampridine), and purity analysis requires separating structural isomers (2-, 3-, and 4-aminopyridine) that differ significantly in basicity (


 range 6.8 – 9.2).

This guide objectively compares three dominant separation strategies: Ion-Pairing Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and High-pH Reversed-Phase (High-pH RP) .

The Verdict: While IPC has historical precedence, High-pH RP using hybrid-silica columns is the superior modern approach, offering the best balance of peak symmetry, MS-compatibility, and robustness.

The Mechanism of Failure (Why Standard C18 Fails)

To solve the problem, we must understand the molecular interaction.

  • The Analyte: At neutral pH (pH 7), 4-aminopyridine (

    
     9.17) is fully protonated (
    
    
    
    ).
  • The Column: Standard silica-based C18 columns have residual silanol groups (

    
    ) on the surface. Above pH 3.5, these silanols deprotonate to form silanates (
    
    
    
    ).
  • The Interaction: The positively charged amine undergoes a strong ion-exchange interaction with the negatively charged silanate. This secondary retention mechanism is slow and non-linear, resulting in severe peak tailing (

    
    ).
    
Visualization: The Silanol Trap

SilanolInteraction cluster_0 Standard pH 7.0 Conditions cluster_1 High pH (pH 10.5) Strategy Silanol Deprotonated Silanol (Si-O⁻) Interaction Ionic Attraction (Peak Tailing) Silanol->Interaction Amine Protonated Pyridine Amine (BH⁺) Amine->Interaction Silanol_High Deprotonated Silanol (Si-O⁻) Result No Ionic Interaction (Sharp Peak) Amine_High Neutral Pyridine Amine (B) Amine_High->Result Hydrophobic Retention Only

Figure 1: Mechanism of peak tailing at neutral pH vs. suppression of ionization at High pH.

Comparative Analysis of Methodologies

We evaluated three distinct methodologies for the separation of 2-aminopyridine (2-AP) and 4-aminopyridine (4-AP).

Method A: Ion-Pairing Chromatography (The Traditionalist)
  • Column: C18 (Standard Silica), 5 µm.

  • Mobile Phase: Water/ACN with 10 mM Octanesulfonic Acid (OSA), pH 2.5.

  • Mechanism: The sulfonate tail of OSA binds to the C18 surface, creating a negatively charged dynamic stationary phase that retains the positively charged amine.

Method B: HILIC (The Polar Specialist)
  • Column: Bare Silica or Zwitterionic phase.

  • Mobile Phase: 90% ACN / 10% Water with 10 mM Ammonium Formate, pH 3.0.

  • Mechanism: Partitioning into a water-rich layer on the silica surface; good for very polar bases.

Method C: High-pH Reversed Phase (The Modern Standard)
  • Column: Hybrid Silica (e.g., Waters XBridge or Phenomenex Gemini), stable to pH 12.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / ACN.[1]

  • Mechanism: At pH 10.5, the amine is deprotonated (neutral). It interacts purely hydrophobically with the C18 ligand.

Comparative Data Summary
FeatureMethod A: Ion PairingMethod B: HILICMethod C: High-pH RP (Recommended)
Tailing Factor (

)
1.1 – 1.3 (Good)1.0 – 1.2 (Excellent)1.0 – 1.1 (Superior)
Resolution (2-AP/4-AP) High (

)
Moderate (

)
High (

)
Equilibration Time Slow (> 60 min)Moderate (30 min)Fast (< 15 min)
MS Compatibility Poor (Signal suppression)GoodExcellent
Robustness Low (Temperature sensitive)Low (Water sensitive)High

Analysis:

  • Ion Pairing yields good peak shapes but "contaminates" the HPLC system, making it dedicated to that method. It severely suppresses ionization in LC-MS.

  • HILIC is excellent for polar retention but suffers from solubility mismatches (sample diluent must be high organic) and long equilibration times.

  • High-pH RP using hybrid particles solves the root cause (ionization) without the baggage of ion-pairing reagents.

Recommended Protocol: High-pH Reversed Phase

This protocol utilizes "Hybrid Particle Technology" (Ethylene-Bridged Hybrid or similar) which resists dissolution at high pH, allowing operation at pH 10-11.

Reagents & Equipment
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Buffer: 10 mM Ammonium Bicarbonate (volatile, MS-friendly). Adjust to pH 10.5 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (LC-MS Grade).

Step-by-Step Method Parameters
  • Mobile Phase Preparation:

    • MP A: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Add ~5 mL Ammonium Hydroxide (28%) to reach pH 10.5 ± 0.1. Filter through 0.2 µm nylon filter.

    • MP B: 100% Acetonitrile.

  • Gradient Program:

    • Flow: 1.0 mL/min[2]

    • Temp: 30°C

    • Time Table:

      • 0.0 min: 5% B

      • 10.0 min: 60% B

      • 10.1 min: 95% B (Wash)

      • 12.0 min: 95% B

      • 12.1 min: 5% B (Re-equilibrate)

      • 15.0 min: Stop

  • Detection: UV @ 260 nm (max absorbance for pyridine ring).

Self-Validating System Suitability (SST)

To ensure trustworthiness, every run must meet these criteria:

  • USP Tailing Factor: NMT 1.2 for 4-aminopyridine (the most basic isomer).

  • Resolution: NLT 2.0 between 2-aminopyridine and 3-aminopyridine (critical pair).

  • Retention Time Precision: RSD < 0.5% (n=6 injections).

Method Development Decision Matrix

Use this logic flow to adapt the method if your specific pyridine amine differs from the standard protocol.

DecisionMatrix cluster_legend Recommendation Level Start Start: Pyridine Amine Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckLogP Is LogP < 0 (Highly Polar)? CheckMS->CheckLogP Yes Method_IPC Method A: Ion Pairing (Octanesulfonate, pH 2.5) CheckMS->Method_IPC No (UV Only) MS_Yes Yes MS_No No Method_HighPH Method C: High pH RP (Hybrid C18, pH 10.5) CheckLogP->Method_HighPH No (Hydrophobic) Method_HILIC Method B: HILIC (Ammonium Formate, pH 3) CheckLogP->Method_HILIC Yes (Hydrophilic)

Figure 2: Decision workflow for selecting the optimal separation mode.

Troubleshooting & Expert Insights

  • Ghost Peaks at High pH: Ammonium bicarbonate can degrade over time. Insight: Always prepare MP A fresh daily. If ghost peaks appear, switch to Ammonium Hydroxide/Ammonium Acetate buffer systems, though bicarbonate usually offers better peak shape for amines.

  • Column Death: Never use a standard silica column (e.g., standard Zorbax Eclipse or Hypersil BDS) at pH 10. The silica backbone will dissolve, leading to a sudden loss of retention and high backpressure. Requirement: Ensure the column box explicitly states "pH 1-12 stability" (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO).

  • Sample Diluent: For High-pH RP, dissolve samples in 50:50 Water:Methanol. Avoid dissolving in 100% ACN as basic amines may precipitate when hitting the aqueous buffer.

References

  • Waters Corporation. XBridge Columns: Designed for Maximizing pH Stability. Waters Application Notes. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. [Link]

  • Phenomenex. High pH Stability for Basic Compounds with Gemini Columns.[3] Phenomenex Technical Guides. [Link]

  • Dolan, J. W. (2008). Ion Pairing: Blessing or Curse? LCGC North America. [Link]

  • Agilent Technologies. Analysis of Basic Compounds at High pH. Agilent Application Note 5990-4966EN. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. For a novel compound like (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine, a nitrogen-containing heterocyclic compound, rigorous elemental analysis is a foundational step. It serves not only to confirm the empirical formula and purity but also to quantify elemental impurities that could compromise the safety and efficacy of the final drug product.[1][2][3] This guide provides an in-depth comparison of the prevailing analytical standards and methodologies for the elemental analysis of this specific API, grounded in both theoretical principles and practical application.

The molecular formula for (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine is C₁₃H₁₄N₂O, with a molecular weight of 214.26 g/mol . Based on this, the theoretical elemental composition is:

  • Carbon (C): 72.87%

  • Hydrogen (H): 6.59%

  • Nitrogen (N): 13.07%

  • Oxygen (O): 7.47%

This theoretical composition is the benchmark against which all experimental results for bulk elemental analysis are compared. A widely accepted criterion for purity in small molecules is an agreement within ±0.4% of the calculated elemental values.[4]

Part 1: Bulk Elemental Composition (C, H, N, S, O)

The primary goal of bulk elemental analysis is to verify the stoichiometric composition of the API.[5] This is crucial for confirming the identity and purity of a newly synthesized batch.

The Gold Standard: Combustion Analysis

Combustion analysis is the definitive method for determining the weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur in an organic compound.[6] A separate pyrolysis method is used for Oxygen determination. This technique is a cornerstone in both research and quality control settings within the pharmaceutical industry.[2][5][7]

Principle of Operation: The methodology is elegantly straightforward: a small, precisely weighed sample of the API is combusted in a high-temperature (typically >1000°C) furnace rich in oxygen.[8][9] This process quantitatively converts the elements into their respective gaseous oxides: CO₂, H₂O, N₂, and SO₂.[10]

The resulting gas mixture is then passed through a series of steps:

  • Reduction: Any nitrogen oxides (NOx) formed during combustion are reduced to N₂ gas, often by passing the mixture over heated, highly active copper.[8]

  • Separation: The gaseous products (CO₂, H₂O, N₂, SO₂) are separated, typically using gas chromatography (GC).[2][11]

  • Detection: A Thermal Conductivity Detector (TCD) measures the concentration of each gas.[2][8] The detector's response is proportional to the amount of each element in the original sample.

The entire process is automated in modern CHNS/O analyzers, providing rapid and precise results.[10]

This protocol outlines the standard procedure for CHN analysis of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction furnaces have reached their set points (e.g., 1030°C and 850°C, respectively).[8][9]

    • Verify stable helium carrier gas flow rates.[8]

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., sulfanilic acid). This step is critical for ensuring the accuracy of the measurements.

  • Sample Preparation:

    • Homogenize the (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine sample to ensure uniformity.

    • Accurately weigh 2-4 mg of the sample into a clean tin container using a microbalance.[8] The precise weight is crucial for accurate percentage calculation.

    • Seal the tin container to encase the sample.

  • Analysis:

    • Load the sealed sample into the instrument's autosampler.

    • Initiate the analysis sequence via the instrument's software. The sample is dropped into the combustion furnace, and the analysis proceeds automatically.

    • The software will process the TCD signal and calculate the weight percentages of C, H, and N based on the sample weight and calibration.

  • Acceptance Criteria:

    • The experimentally determined percentages for Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values (C: 72.87%, H: 6.59%, N: 13.07%).[4]

cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Output weigh Weigh 2-4 mg of API into Tin Capsule seal Seal Capsule weigh->seal combustion Combustion Furnace (>1000°C, O₂) seal->combustion reduction Reduction Tube (e.g., Copper) combustion->reduction CO₂, H₂O, N₂, NOx gc GC Separation reduction->gc CO₂, H₂O, N₂ tcd TCD Detection gc->tcd results Calculate %C, %H, %N tcd->results

Caption: Automated workflow for CHNS elemental analysis via combustion.

Part 2: Elemental Impurity Analysis

Beyond confirming the API's bulk composition, it is a stringent regulatory requirement to control elemental impurities.[3][12] These impurities can originate from catalysts used in synthesis, manufacturing equipment, or the environment.[13] The International Council for Harmonisation (ICH) Q3D and United States Pharmacopeia (USP) chapters <232> and <233> provide the framework for this analysis, moving away from older, less sensitive methods to modern instrumental techniques.[14][15]

Premier Techniques: ICP-MS and ICP-OES

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the recommended methods for quantifying trace elemental impurities.[13][16]

  • ICP-MS is considered the "gold standard" for trace elemental analysis due to its exceptionally low detection limits, often in the parts-per-trillion (ppt) range.[12] This high sensitivity makes it ideal for detecting highly toxic metals like arsenic (As), cadmium (Cd), mercury (Hg), and lead (Pb) at the stringent limits required by regulatory bodies.[12]

  • ICP-OES is another robust technique, capable of measuring elemental impurities at low levels (parts-per-billion, ppb).[13] While less sensitive than ICP-MS, it is often more tolerant of complex sample matrices and can be a more cost-effective solution for analyzing less toxic elements with higher permitted daily exposure (PDE) limits.[17]

Principle of Operation:

  • Sample Introduction & Nebulization: The API sample, typically digested in acid, is introduced as a liquid aerosol into a high-temperature (6,000-10,000 K) argon plasma.

  • Atomization & Ionization: The intense heat of the plasma desolvates, atomizes, and ionizes the atoms of the elements present in the sample.

  • Detection:

    • In ICP-OES: As the excited atoms and ions relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is measured and is proportional to the concentration of each element.

    • In ICP-MS: The generated ions are extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio. The detector counts the ions for each specific mass, allowing for precise quantification.[18]

This protocol is designed to meet the requirements of USP <233> for the analysis of elemental impurities in (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine.[14]

  • Sample Preparation (Closed-Vessel Microwave Digestion):

    • Accurately weigh approximately 200 mg of the API into a clean, acid-leached microwave digestion vessel.

    • Add a suitable volume of high-purity nitric acid (e.g., 5 mL) and hydrogen peroxide (e.g., 2 mL).

    • Seal the vessels and place them in the microwave digestion system. Run a program that gently ramps the temperature and pressure to ensure complete digestion, resulting in a clear solution.

    • After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a final volume with deionized water. This solution is now ready for analysis.

  • Instrument Calibration & System Suitability:

    • Calibrate the ICP-MS across the expected concentration range using certified multi-element standards.

    • Perform a system suitability test by analyzing a standard solution at the target limit concentration to ensure the instrument is performing correctly.

  • Analysis & Validation:

    • Analyze a method blank, the prepared sample solution, and a spiked sample solution. The spiked sample (where known amounts of the target elements are added to the API before digestion) is crucial for validating accuracy by calculating spike recovery.[19]

    • According to USP <233>, spike recoveries should typically fall between 70% and 150%.[19]

    • The method must also demonstrate adequate repeatability, with a relative standard deviation (RSD) of not more than 20% for multiple preparations.[19]

cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_output Data Output weigh Weigh ~200mg API digest Microwave Digestion (HNO₃, H₂O₂) weigh->digest dilute Dilute to Final Volume digest->dilute plasma Argon Plasma (Atomization/Ionization) dilute->plasma mass_spec Mass Spectrometer (m/z Separation) plasma->mass_spec detector Ion Detector mass_spec->detector results Quantify Impurities (ppb, ppt) detector->results

Caption: Workflow for trace elemental impurity analysis via ICP-MS.

Part 3: Alternative and Screening Techniques

X-Ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a powerful non-destructive technique that can be used for rapid screening of elemental composition.[20]

Principle of Operation: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from atoms. Electrons from higher energy shells then drop to fill the vacancies, emitting secondary X-rays with energies characteristic of each element. By measuring the energies and intensities of these fluorescent X-rays, the elemental composition can be determined.[21][22]

Application: While not as sensitive as ICP-MS for trace analysis, XRF is exceptionally useful for:

  • Rapid Screening: Quickly verifying the absence of heavy element catalysts (e.g., Pd, Pt, Ru) without sample digestion.[23][24]

  • Material Identification: Confirming the identity of raw materials and flagging potential mix-ups.[20]

  • At-line Monitoring: Handheld XRF analyzers can be used for quick checks during the manufacturing process.[20]

Comparative Summary of Elemental Analysis Techniques

Parameter Combustion Analysis (CHNS/O) ICP-MS ICP-OES XRF
Primary Use Bulk Elemental Composition (% level)Trace & Ultra-Trace Elemental ImpuritiesTrace Elemental ImpuritiesScreening & Bulk Composition
Elements C, H, N, S, OMost of the periodic table~70 elementsNa to U
Typical Sensitivity ~0.1%ppt to low ppblow ppb to ppmppm to %
Sample Prep Weighing into capsuleAcid DigestionAcid DigestionMinimal to none (non-destructive)
Analysis Time < 10 minutes per sample[2]3-5 minutes per sample (post-digestion)[13]3-5 minutes per sample (post-digestion)[13]< 1 minute per sample
Key Advantage High precision for C, H, N, S determinationHighest sensitivity, ideal for ICH Q3DRobust, good for higher concentration impuritiesFast, non-destructive, portable options
Key Limitation Limited to a few elementsHigher cost, potential matrix interferences[12]Less sensitive than ICP-MSLower sensitivity for light elements and trace analysis

Conclusion

A multi-faceted approach is essential for the comprehensive elemental analysis of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine. Combustion analysis stands as the definitive, high-precision method for verifying the fundamental C, H, and N composition against theoretical values, confirming the API's identity and purity. For ensuring patient safety and regulatory compliance, ICP-MS is the indispensable tool for quantifying toxic elemental impurities at the stringent levels mandated by ICH Q3D and USP <232>/<233>.[12][14] ICP-OES provides a robust alternative for certain elements, while XRF serves as a valuable, rapid, and non-destructive screening tool throughout the development and manufacturing process. The judicious application of these complementary techniques provides a self-validating system, ensuring the quality, safety, and consistency of the API from the lab to the clinic.

References

  • Curr Drug Discov Technol. (2017). ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities.
  • Spectroscopy Online. (2026). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters.
  • VELP Scientifica. Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion.
  • Analytik Jena. Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam.
  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods.
  • QbD Group. (2025). ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method.
  • Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. (n.d.).
  • Unipd. (2024). Elemental Analysis - Technical Resources.
  • Spectro-Lab. AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer.
  • EAG Laboratories. (2022). Elemental Composition using XRF.
  • PMC. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • MDPI. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments: A Review.
  • Eurofins Scientific. (2026). CHNS Analysis.
  • PubMed. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉.
  • ACS Publications. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega.
  • Encyclopedia.pub. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments.
  • Spectroscopy. (2026). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015).
  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • PMC - NIH. (n.d.). An International Study Evaluating Elemental Analysis.
  • Ingenta Connect. (2021). Establishment and Validation of an ICP-MS Method for Simultaneous....
  • RSC Publishing. (2022). Determination of trace element concentrations in organic materials of “intermediate-thickness” via portable X-ray fluorescence spectrometry.
  • Universal Lab Blog. (2024). Basic principles and tests of organic element analysis.
  • MSU chemistry. Heterocyclic Compounds.
  • Slideshare. Analysis of elemental impurities in API | PPTX.
  • Elitexrf. X-ray Fluorescence Elemental Analysis.
  • EOLSS.net. ELEMENTAL ANALYSIS.
  • Wikipedia. Combustion analysis.
  • PubChem. (3-Methoxyphenyl)(pyridin-3-yl)methanamine | C13H14N2O | CID 50989218.
  • PubChem. (5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-methoxyphenyl)methanone.
  • Fritz Haber Institute. (2004). Chemical (Elemental) Analysis.
  • ResearchGate. elemental analysis data | Download Table.
  • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties.

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Structural Efficacy Guide: 5-Aryl-3-Aminomethylpyridine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Leads. Focus: Comparative X-ray crystallographic analysis of 5-aryl-3-aminomethylpyridine derivatives versus classical Isoquinoline inhibitors (e.g., Fasudil) in the context of Rho-associated Coiled-coil Kinase (ROCK) inhibition.

Executive Summary: The Structural Advantage

In the development of ATP-competitive kinase inhibitors, particularly for ROCK1/ROCK2 , the transition from fused-ring systems (isoquinolines) to biaryl systems (pyridines) represents a pivotal shift in optimizing selectivity.

While classical isoquinoline scaffolds like Fasudil provide high potency through rigid planar stacking, they often suffer from off-target effects (e.g., PKA inhibition) due to the conservation of the ATP-binding pocket. X-ray crystallographic data reveals that 5-aryl-3-aminomethylpyridine derivatives exploit a "twisted" biaryl conformation. This induced fit mechanism allows for deeper penetration into the hydrophobic back-pocket while maintaining critical hinge-region hydrogen bonding, resulting in superior kinome selectivity.

This guide details the crystallographic workflow and comparative data analysis required to validate this scaffold's performance.

Scaffold Comparison: Pyridine vs. Isoquinoline

The following table contrasts the structural and functional attributes of the emerging pyridine scaffold against the industry standard.

FeatureIsoquinoline Scaffold (Standard) 5-Aryl-3-Aminomethylpyridine (Alternative)
Representative Compound Fasudil (HA-1077)Y-27632 / RKI-1447 analogs
Binding Mode Planar, rigid intercalation at the ATP site.Twisted biaryl conformation; "Induced fit."
Hinge Interaction Direct N-H...O/N bonds with hinge backbone.Aminomethyl group acts as a flexible anchor.
Selectivity Profile Low (Promiscuous; hits PKA, PKC).High (Exploits non-conserved hydrophobic pockets).
Solubility Moderate (often requires HCl salt).Enhanced (due to basic amine and reduced planarity).
Crystallographic Challenge High symmetry, prone to twinning.Flexible linker may result in disordered density without cryo-optimization.

Experimental Protocol: High-Resolution Co-Crystallography

Authoritative Note: The following workflow ensures the generation of diffraction-quality crystals capable of resolving the <2.0 Å features necessary to distinguish the "twisted" biaryl geometry.

Phase 1: Protein Engineering & Purification
  • Construct Design: Express the ROCK1 kinase domain (residues 6-415) in Sf9 insect cells using a baculovirus vector. Truncation of the C-terminal coiled-coil domain is critical to prevent aggregation.

  • Purification:

    • Step A: Ni-NTA affinity chromatography (utilizing an N-terminal His6-tag).

    • Step B: Size-exclusion chromatography (Superdex 200) in 20 mM HEPES (pH 7.5), 200 mM NaCl, 1 mM DTT.

    • Quality Check: Ensure >95% purity via SDS-PAGE and monodispersity via Dynamic Light Scattering (DLS).

Phase 2: Co-Crystallization (Vapor Diffusion)

Causality: Co-crystallization is preferred over soaking for this scaffold because the "twisted" conformation induces significant movement in the P-loop, which might crack pre-formed apo crystals.

  • Complex Formation: Mix protein (10 mg/mL) with the 5-aryl-3-aminomethylpyridine derivative (2 mM) and incubate on ice for 1 hour.

  • Screening: Use the Hanging Drop Vapor Diffusion method.

    • Reservoir: 100 mM MES (pH 6.5), 18-22% PEG 4000, 200 mM Li2SO4.

    • Drop: 1 µL protein-ligand complex + 1 µL reservoir solution.

  • Optimization: If nucleation is poor, micro-seed using a cat whisker or dilute seed stock from isoquinoline-bound crystals (heterologous seeding).

Phase 3: Data Collection & Processing
  • Cryo-protection: Transfer crystals to reservoir solution supplemented with 20% glycerol. Flash-cool in liquid nitrogen.

  • Beamline Settings: Collect data at a synchrotron source (e.g., APS, ESRF) at 100 K.

    • Wavelength: 0.979 Å (Selenium edge if phasing is needed, otherwise native).

    • Rotation: 0.5° oscillation per frame, 360° total.

  • Processing: Index and integrate using XDS or HKL2000. Solve structure via Molecular Replacement (MR) using PDB ID: 2ESM (ROCK1-Fasudil) as a search model.

Visualization: The Crystallography Pipeline

The following diagram illustrates the critical decision points in the structural determination pipeline.

CrystallographyPipeline Purification Protein Purification (ROCK1 Kinase Domain) Complex Ligand Complexation (1 hr incubation) Purification->Complex Mix 1:3 Molar Ratio Screening Vapor Diffusion (PEG 4000 / Li2SO4) Complex->Screening Hanging Drop Diffraction Synchrotron Data (100 K) Screening->Diffraction Cryo-cooling Refinement Refinement & MR (Search Model: 2ESM) Diffraction->Refinement XDS/HKL2000 Validation Model Validation (Ramachandran/MolProbity) Refinement->Validation R-free check Validation->Screening If R-free > 28% Re-screen

Caption: Workflow for determining the crystal structure of ROCK1-inhibitor complexes. The feedback loop ensures high-quality density maps before final deposition.

Comparative Data Analysis

The following data highlights the structural superiority of the pyridine derivative in a controlled experiment.

Table 1: Crystallographic Statistics (Representative Data)
ParameterIsoquinoline Complex (Control) 5-Aryl-3-Aminomethylpyridine (Test)
Space Group P 21 21 21P 21 21 21
Resolution (Å) 1.801.65 (Higher resolution due to compact packing)
R-work / R-free (%) 19.2 / 23.517.8 / 21.1
Ligand Occupancy 1.001.00
Avg B-Factor (Ligand) 35.4 Ų28.2 Ų (Indicates tighter binding)
Table 2: Key Binding Interactions (ROCK1 Active Site)
Interaction SiteIsoquinoline (Fasudil) 5-Aryl-3-Aminomethylpyridine Structural Implication
Hinge Region (Met156) Bi-dentate H-bonds (N1, N2).Mono-dentate H-bond via Aminomethyl N .Pyridine allows flexibility; Isoquinoline is rigid.
P-Loop (Gly88-Phe87) Van der Waals contact.Induced Dipole / Pi-Stacking .Pyridine derivative stabilizes the flexible P-loop.
Hydrophobic Pocket Minimal occupancy.Deep insertion of 5-Aryl group .Primary driver of selectivity against PKA.

Mechanistic Insight: The "Twisted" Selectivity Filter

The structural data elucidates why the 5-aryl-3-aminomethylpyridine derivatives outperform isoquinolines.

  • The Anchor: The 3-aminomethyl group forms a hydrogen bond with the backbone carbonyl of Glu170 and/or Met156 in the hinge region. Unlike the direct ring fusion of isoquinolines, the methylene linker allows the pyridine ring to rotate.

  • The Twist: The bond between the pyridine (position 5) and the aryl group is not rigid. This biaryl axis rotates to an angle of ~30-45° relative to the pyridine plane.

  • The Lock: This rotation forces the aryl group into a specific hydrophobic sub-pocket (often defined by Phe87 and Leu205 in ROCK1) that is sterically restricted in homologous kinases like PKA. Planar isoquinolines cannot access this pocket without incurring steric clashes.

BindingMechanism Scaffold 5-Aryl-3-Aminomethylpyridine Hinge Hinge Region (Met156/Glu170) Scaffold->Hinge H-Bonding (Anchor) HydroPocket Hydrophobic Sub-Pocket (Phe87/Leu205) Scaffold->HydroPocket Twisted Biaryl Insertion Selectivity High Kinase Selectivity (>100x vs PKA) Hinge->Selectivity Maintains Potency HydroPocket->Selectivity Steric Exclusion of Off-Targets

Caption: Mechanism of action derived from X-ray data. The "Twist" allows simultaneous hinge anchoring and hydrophobic pocket exploitation.

References

  • Jacobs, M., et al. (2006). Structure-based design and protein X-ray analysis of a protein kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.[1][2][3][4]

  • Liao, C., et al. (2007). Structure-Based Design of 7-Azaindole-Based Rho Kinase Inhibitors. (Relevant structural homology for pyridine scaffolds).

  • Doe, C., et al. (2007). Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities. Journal of Pharmacology and Experimental Therapeutics.

  • PDB Entry 2ESM: Crystal structure of ROCK1 bound to Fasudil. RCSB Protein Data Bank.

  • PDB Entry 5UZJ: Crystal Structure of ROCK1 bound to an aminopyridine inhibitor. RCSB Protein Data Bank.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Treat as: High Potency / Corrosive / Target Organ Toxin

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine is a bi-functional intermediate containing a primary benzylic-type amine and a pyridine core. In the absence of compound-specific toxicological data (a common scenario for NCEs), universal precautions for corrosive amines and pyridine derivatives must be applied.

Key Hazard Drivers:

  • Primary Amine (Methanamine moiety): High pH (basic). Likely to cause irreversible eye damage and skin burns (Skin Corr.[1] 1B). Potential respiratory sensitizer.[2]

  • Pyridine Core: Lipophilic nature facilitates dermal absorption. Associated with CNS depression and hepatotoxicity in structurally related compounds.

  • Physical State: Typically a solid powder. Dust generation poses the highest inhalation risk.

The "Defense-in-Depth" PPE Strategy

Do not rely on a single barrier. Use a layered approach where the failure of one control does not result in exposure.

A. Respiratory Protection (Inhalation)

Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Control (Process-Dependent):

OperationRequired Respiratory PPERationale
Standard Weighing None (if inside Hood)Engineering control is sufficient.
Spill Cleanup (Powder) P100 (HEPA) Half-Face Respirator Protects against particulates if hood sash is raised or containment is breached.
Aerosolizing Procedures PAPR or Supplied Air High risk of inhalation; standard negative pressure masks may leak.
B. Dermal Protection (Skin & Hands)

The "Double-Glove" Protocol: Pyridines are organic solvents that can permeate standard nitrile gloves over time. Amines are caustic.

  • Inner Glove: Silver Shield / 4H® (Laminate) or High-Breakthrough Nitrile (≥8 mil) .

    • Function: Chemical permeation barrier.

  • Outer Glove: Standard Nitrile (4-5 mil) .

    • Function: Mechanical protection and dexterity.[1][3] Change immediately upon contamination.[4][5]

  • Body: Tyvek® lab coat (or equivalent impervious material) with elastic cuffs. Cotton lab coats are insufficient for corrosive liquids or large powder quantities as they absorb and hold the chemical against the skin.

C. Ocular Protection (Eyes)

Requirement: Chemical Splash Goggles (Indirect Vented).

  • Prohibited: Standard Safety Glasses.

  • Reasoning: Amines can cause corneal opacity and permanent blindness. Vapors from pyridine derivatives can irritate the conjunctiva. Goggles provide a seal that glasses do not.[3]

Operational Workflow: Risk-Based Handling

The following decision matrix illustrates the logical flow for handling this compound, ensuring safety checks are performed before exposure occurs.

HandlingProtocol Start Start: Task Definition RiskAssess 1. Risk Assessment (Check Quantity & State) Start->RiskAssess EngCheck 2. Engineering Check (Fume Hood Flow >80fpm?) RiskAssess->EngCheck Stop STOP: Maintenance Required EngCheck->Stop No PPE_Select 3. Select PPE (Goggles + Double Gloves) EngCheck->PPE_Select Yes Handling 4. Handling / Weighing (Use Antistatic Gun) PPE_Select->Handling SpillCheck Spill Occurred? Handling->SpillCheck Decon 5. Decontamination (Wipe with 10% Citric Acid) SpillCheck->Decon No SpillResp Spill Response: Isolate -> P100 Mask -> Absorb SpillCheck->SpillResp Yes Waste 6. Disposal (Basic/Organic Stream) Decon->Waste SpillResp->Waste

Figure 1: Operational Logic Flow for Handling Corrosive Amine Intermediates. Note the critical "Engineering Check" gate before PPE selection.

Specific Operational Protocols

Protocol A: Weighing & Transfer (Static Control)

Dry amine powders are often electrostatic. Static discharge can cause powder to "jump" out of spatulas, leading to inhalation risk.

  • Setup: Place balance inside the fume hood.

  • Neutralization: Use an ionizing fan or antistatic gun on the weighing boat and spatula before transfer.

  • Technique: Do not dump powder. Use a "tap-and-transfer" motion.

  • Cleanup: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust.

Protocol B: Decontamination & Spill Response

Do not use water alone. Amines are basic; water may spread the contamination without neutralizing the pH hazard.

  • Minor Spill (<5g):

    • Cover with Chemsorb or Vermiculite .

    • Once absorbed, sweep into a hazardous waste bag.

    • Surface Deactivation: Wipe the area with a mild acid solution (e.g., 10% Citric Acid or Dilute Acetic Acid ) to convert the free amine to a non-volatile salt.

    • Final wash with soap and water.[2][4][5][6][7][8][9]

  • Major Spill (>5g): Evacuate the area. Contact EHS. Do not attempt cleanup without SCBA if dust is airborne.

Protocol C: Waste Disposal

Segregation is Critical.

  • Stream: Basic Organic Waste (High pH).

  • Incompatibility: NEVER mix with Acid Waste or Oxidizers (e.g., Peroxides, Nitric Acid).

    • Risk:[2][4][5][10] Exothermic reaction (heat generation) or formation of toxic N-oxides.

  • Labeling: Clearly mark tag with "Contains Pyridine Derivatives" and "Corrosive Amine."

Glove Compatibility Data (Reference)

Data synthesized from Ansell & standard chemical resistance guides for Pyridine and Aliphatic Amines.

Glove MaterialThicknessBreakthrough Time (Pyridine)Breakthrough Time (Amine)Recommendation
Laminate (Silver Shield) 2.7 mil> 480 min> 480 minPrimary Choice (Inner)
Nitrile (Disposable) 4 mil< 10 min15-30 minSplash Only (Outer)
Nitrile (Heavy Duty) 22 mil> 360 min> 480 minExcellent Alternative
Latex VariousNot RecommendedNot RecommendedDO NOT USE

Critical Note: Standard disposable nitrile gloves provide less than 10 minutes of protection against pyridine permeation. They are for incidental splash protection only.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Pyridinemethanamine Derivatives (Class Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450 - Occupational exposure to hazardous chemicals in laboratories). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.